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  • Product: 896683-84-4 (Racemate)
  • CAS: 896683-78-6

Core Science & Biosynthesis

Foundational

896683-84-4 racemate synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Triazole Antifungal Racemates: A Case Study Based on Voriconazole Intermediates Disclaimer: Direct, peer-reviewed synthesis and purification protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of Triazole Antifungal Racemates: A Case Study Based on Voriconazole Intermediates

Disclaimer: Direct, peer-reviewed synthesis and purification protocols for the specific racemate designated by CAS number 896683-84-4 are not extensively available in the public domain. Therefore, this guide provides a comprehensive, technically-grounded framework based on established methods for the synthesis and purification of closely related and structurally analogous triazole antifungal agents, such as the racemic precursors to Voriconazole. The principles and techniques discussed are broadly applicable to this class of compounds.

Introduction

Triazole antifungal agents represent a cornerstone in the management of systemic fungal infections. Their mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzymes, primarily lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The synthesis of these complex molecules often involves multi-step sequences that yield a racemic mixture, which then requires robust purification. This guide offers a detailed exploration of the synthesis and purification of a representative racemic triazole antifungal, providing researchers and drug development professionals with insights into the underlying chemistry and practical methodologies.

Part 1: Synthesis of a Racemic Triazole Antifungal Intermediate

The synthetic strategy for many triazole antifungals involves the construction of a core 2-aryl-3-substituted-1-(1H-1,2,4-triazol-1-yl)propan-2-ol or butan-2-ol backbone. A common and effective approach is the condensation of a triazole-containing ketone with a suitable nucleophile.

Core Rationale for the Synthetic Approach

The chosen synthetic pathway is a Reformatsky-type reaction, which is a well-established method for forming carbon-carbon bonds. The use of zinc in conjunction with a Lewis acid facilitates the formation of an organozinc intermediate from the halogenated pyrimidine, which then acts as a nucleophile, attacking the carbonyl group of the triazole-substituted ketone. This approach is favored for its relatively mild conditions and tolerance of various functional groups.

Representative Synthetic Scheme

A plausible synthesis for a racemic precursor analogous to those used for Voriconazole is outlined below. This involves the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with 4-chloro-5-fluoropyrimidine in the presence of zinc.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Condensation Reaction cluster_product Product Ketone 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Reaction Zinc, Lewis Acid (e.g., I2, TiCl4) Aprotic Solvent (e.g., THF) Ketone->Reaction Pyrimidine 4-chloro-5-fluoropyrimidine Pyrimidine->Reaction Racemate Racemic 2-(2,4-difluorophenyl)-3- (5-fluoropyrimidin-4-yl)-1-(1H-1,2,4- triazol-1-yl)butan-2-ol Reaction->Racemate

Caption: Synthetic workflow for the preparation of a racemic triazole antifungal intermediate.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from methodologies described for the synthesis of similar compounds.[3]

  • Reaction Setup: To a dry, inert-atmosphere (e.g., nitrogen or argon) reactor, add a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Activation of Zinc: Add zinc powder to the THF. A Lewis acid, such as a catalytic amount of iodine or a stronger one like titanium tetrachloride, can be added to activate the zinc surface.

  • Addition of Pyrimidine: A solution of 4-chloro-5-fluoropyrimidine in THF is added dropwise to the zinc suspension. The mixture is stirred, and the formation of the organozinc reagent is typically monitored by a slight exotherm or color change.

  • Addition of Ketone: A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF is then added to the reaction mixture. The reaction is maintained at a controlled temperature, often room temperature or slightly elevated, until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent like ethyl acetate.

  • Aqueous Wash: The combined organic layers are washed sequentially with a chelating agent solution (e.g., 5% aqueous EDTA disodium salt) to remove residual zinc salts, followed by a water wash.[3]

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude racemic product.

Part 2: Purification of the Racemic Product

The crude product from the synthesis will contain unreacted starting materials, by-products, and potentially diastereomeric impurities. Purification is critical to obtain the desired racemate with high purity.

Purification Strategy: A Comparative Overview
Purification MethodPrincipleAdvantagesDisadvantages
Crystallization Separation based on differences in solubility of the compound and impurities in a specific solvent system.Cost-effective, scalable, can yield high-purity material.Requires finding a suitable solvent, can have lower yields, not effective for all impurities.
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through.Highly effective for a wide range of impurities, good for small to medium scale.Can be solvent-intensive, may require specialized equipment for large scale, can be time-consuming.
Preparative HPLC A high-resolution form of column chromatography.Excellent separation power, can separate closely related impurities.Expensive, limited throughput for large quantities.

For the purification of a racemic mixture intended for further use or as a final product, crystallization is often the preferred method due to its efficiency and scalability.

Detailed Experimental Protocol: Purification by Crystallization
  • Solvent Screening: The first step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the desired compound at room temperature or below, while impurities remain in solution. Common solvents for this class of compounds include alcohols (e.g., isopropanol, ethanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone), often in combination with an anti-solvent like hexanes or water.

  • Dissolution: The crude racemic product is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Cooling and Crystallization: The solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. The cooling can be staged, for instance, cooling to room temperature followed by further cooling in an ice bath or refrigerator.

  • Isolation of Crystals: The crystallized solid is collected by filtration, for example, using a Buchner funnel.

  • Washing: The collected crystals are washed with a small amount of the cold crystallization solvent to remove any remaining mother liquor containing impurities.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent. The purity of the final product should be assessed by analytical methods.

Purification_Workflow Crude_Product Crude Racemic Product Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Cooling Slow Cooling to Induce Crystallization Dissolution->Cooling Filtration Isolate Crystals by Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Purified Racemic Product Drying->Pure_Product

Caption: General workflow for purification by crystallization.

Part 3: Analytical Characterization

Robust analytical methods are essential to confirm the identity and purity of the synthesized and purified racemate.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[4] Purity is determined by the area percentage of the main peak.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Techniques like electrospray ionization (ESI) are common.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms in the molecule.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups.[5]

  • Melting Point: A sharp melting point range is indicative of high purity.

Advanced Topic: Resolution of the Racemate

While this guide focuses on the synthesis of the racemate, it is important to note that often only one enantiomer of a chiral drug possesses the desired pharmacological activity. The separation of a racemate into its constituent enantiomers is known as resolution. Common methods include:

  • Diastereomeric Salt Formation: The racemic base (in the case of these triazole antifungals) is reacted with a chiral acid (a resolving agent) to form diastereomeric salts.[6][7] These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization.[6] The desired enantiomer is then liberated from the salt.

  • Chiral Chromatography: The racemate is passed through a chromatography column containing a chiral stationary phase (CSP).[8][9] The enantiomers interact differently with the CSP, leading to different retention times and their separation.

Conclusion

The synthesis and purification of racemic triazole antifungals like the intermediates for Voriconazole require a systematic approach grounded in the principles of organic chemistry. The methodologies outlined in this guide, based on established literature for analogous compounds, provide a robust framework for researchers in the field. Careful execution of the synthetic steps, coupled with a well-designed purification strategy and thorough analytical characterization, are paramount to obtaining the desired compound in high purity.

References

  • IPCA Laboratories Ltd. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3-bis (1H-1, 2,4-triazol-l-yl) propan-2-ol. QuickCompany.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-9.
  • Jubilant Organosys Limited. (2011). A novel process to manufacture (2r,3s)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol.
  • Asawa, P., & Shrivastava, S. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

  • D'Orazio, G., et al. (2021). Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques: Results achieved in 2010–2020.
  • Singh, S., et al. (2012). 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. Semantic Scholar.
  • Verdier, M. C., et al. (2010). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma.
  • BenchChem. (2025).
  • Sigma-Aldrich. 2r,3s-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol. Sigma-Aldrich.
  • Scribd. Synthesis and Antifungal Study of Triazoles. Scribd.
  • ECHA.
  • Kravchenko, A. N., et al. (2018). Preparative synthesis and pharmacological activity of Albicar racemate and enantiomers.
  • Scribd. Resolution of Racemic Mixtures Complete 8 Methods. Scribd.
  • Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(18), 6263-6296.
  • Voelkel, A., & Janas, J. (2016). Application of Different Analytical Methods for Characterization of Pharmaceutical Materials.
  • Carman, R. (2020). What are the two methods used for resolving a racemic mixture into two optically active forms?. Quora.
  • Jain, A., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1793.
  • Madikizela, L. M., et al. (2020). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 25(16), 3757.
  • European Biochar Certificate. Analytical Methods.
  • Sigma-Aldrich. (2024).
  • The Good Scents Company. cryptomeridiol (1R,4aR,7R,8aR)-7-(2-hydroxy-2-propanyl)-1,4a-dimethyldecahydro-1-naphthalenol. The Good Scents Company.
  • CAS Common Chemistry. Acetanilide. CAS.
  • Kennepohl, D., & Farmer, S. (2023). 5.9: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • PubChem. 8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta(g)-2-benzopyran. PubChem.
  • Negawa, M., & Shoji, F. (1992).
  • Srinivas, B. T. V., et al. (2014). Total Synthesis of Racemic, Natural (+) and Unnatural (-) Scorzocreticin. Tetrahedron, 70(44), 8161-8167.

Sources

Exploratory

Therapeutic Targeting of STAMBP via BC-1471 (CAS 896683-84-4): A Technical Guide

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of BC-1471 (CAS 896683-84-4). Executive Summary Compound Identity: BC-1471 (CAS 896683-84-4) Primary Targe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of BC-1471 (CAS 896683-84-4).

Executive Summary

Compound Identity: BC-1471 (CAS 896683-84-4) Primary Target: STAM-binding protein (STAMBP), also known as AMSH-LP. Mechanism Class: Deubiquitinase (DUB) Inhibitor. Therapeutic Indication: Inflammatory pathologies driven by the NLRP7 inflammasome; potential applications in oncology via ubiquitin-proteasome system modulation.

This guide provides a comprehensive analysis of BC-1471, a small-molecule inhibitor that selectively targets the deubiquitinating enzyme STAMBP.[1] By blocking the deubiquitinase activity of STAMBP, BC-1471 promotes the ubiquitination and subsequent proteasomal degradation of the inflammasome sensor NLRP7, thereby suppressing Interleukin-1β (IL-1β) release. This mechanism presents a novel "degradation-by-inhibition" strategy for treating autoinflammatory diseases.

Molecular Mechanism of Action

The Target: STAMBP (AMSH-LP)

STAMBP is a metalloprotease of the JAMM/MPN+ family. Physiologically, it functions as a deubiquitinase (DUB) that cleaves K63-linked ubiquitin chains. Its critical role lies in stabilizing specific protein substrates by protecting them from proteasomal or autophagic degradation.

The Pathway: NLRP7 Inflammasome Regulation

The therapeutic efficacy of BC-1471 hinges on the dependency of the NLRP7 inflammasome on STAMBP for stability.

  • Basal State: NLRP7 is constitutively ubiquitinated.

  • Stabilization: STAMBP binds to NLRP7 and removes ubiquitin chains, preventing its degradation and maintaining a pool of NLRP7 ready for inflammasome assembly.

  • Inhibition by BC-1471: BC-1471 binds to the catalytic site of STAMBP.

  • Consequence: Without STAMBP activity, NLRP7 remains hyper-ubiquitinated.

  • Outcome: The ubiquitin-proteasome system (UPS) recognizes and degrades NLRP7, preventing the assembly of the inflammasome complex and halting the maturation of pro-IL-1β.

Quantitative Potency
ParameterValueDescription
IC50 (Enzymatic) ~0.33 µMInhibitory concentration against recombinant STAMBP deubiquitinase activity.
Cellular Potency 1–5 µMEffective range for suppressing IL-1β release in THP-1 macrophages.
Selectivity HighShows minimal cross-reactivity with other JAMM family DUBs (e.g., AMSH, BRCC36) at therapeutic doses.

Visualization of Signaling Pathway

The following diagram illustrates the "Degradation-by-Inhibition" mechanism induced by BC-1471.

BC1471_Mechanism cluster_0 Ubiquitin-Proteasome System BC1471 BC-1471 (CAS 896683-84-4) STAMBP STAMBP (Deubiquitinase) BC1471->STAMBP Inhibits (IC50: 0.33µM) NLRP7_Ub NLRP7-Ub (Ubiquitinated/Unstable) STAMBP->NLRP7_Ub Removes Ub NLRP7_Stable NLRP7 (Stabilized) NLRP7_Ub->NLRP7_Stable Deubiquitination Proteasome 26S Proteasome NLRP7_Ub->Proteasome Degradation Inflammasome NLRP7 Inflammasome Assembly NLRP7_Stable->Inflammasome Activation Signal Proteasome->Inflammasome Prevents Assembly IL1B IL-1β Release (Inflammation) Inflammasome->IL1B Maturation

Figure 1: Mechanism of Action. BC-1471 inhibits STAMBP, shifting NLRP7 fate from stabilization to proteasomal degradation, thereby blocking inflammatory signaling.

Experimental Protocols for Target Validation

To validate BC-1471 activity in your specific disease model, use the following self-validating protocols.

In Vitro STAMBP Deubiquitination Assay

Purpose: Direct confirmation of enzymatic inhibition.

  • Reagents: Recombinant human STAMBP (residues 250–420), K63-linked di-ubiquitin (K63-Ub2) substrate, BC-1471 stock (10 mM in DMSO).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA.

  • Procedure:

    • Incubate 50 nM STAMBP with varying concentrations of BC-1471 (0.01 µM – 10 µM) for 15 minutes at room temperature.

    • Add 250 nM K63-Ub2 substrate to initiate the reaction.

    • Incubate for 30–60 minutes at 37°C.

    • Terminate reaction with SDS-PAGE loading buffer.

  • Readout: Perform Western blot using anti-Ubiquitin antibody.

    • Positive Control (Vehicle): Disappearance of Ub2 band (cleavage to mono-Ub).

    • Experimental (BC-1471): Retention of Ub2 band (inhibition of cleavage).

Cellular NLRP7 Degradation Assay (Cycloheximide Chase)

Purpose: Confirm that BC-1471 induces target degradation rather than just transcriptional suppression.

  • Cell Line: THP-1 monocytes or LPS-primed PBMCs.

  • Treatment:

    • Group A: Vehicle (DMSO).[2]

    • Group B: BC-1471 (2 µM).

    • Group C: BC-1471 (2 µM) + MG132 (10 µM, Proteasome Inhibitor).

  • Protein Synthesis Block: Add Cycloheximide (CHX, 50 µg/mL) to all wells at t=0 to stop new protein production.

  • Time Course: Lyse cells at 0, 2, 4, and 6 hours post-CHX.

  • Analysis: Western blot for NLRP7 and GAPDH (loading control).

  • Causality Check:

    • BC-1471 should decrease NLRP7 half-life compared to Vehicle.

    • Crucial Validation: Co-treatment with MG132 (Group C) must rescue NLRP7 levels, proving the degradation is proteasome-dependent.

Inflammasome Functional Assay (IL-1β Release)

Purpose: Verify downstream therapeutic effect.

  • Priming: Treat THP-1 cells with PMA (100 nM, 3h) followed by LPS (1 µg/mL, 4h) to induce pro-IL-1β expression.

  • Inhibitor Phase: Wash cells and add BC-1471 (0.1 – 10 µM) for 1 hour.

  • Activation: Stimulate with Mitomycin C or other NLRP7 activators.

  • Supernatant Analysis: Collect media after 6–12 hours.

  • Quantification: Measure secreted IL-1β via ELISA.

  • Control: Measure intracellular pro-IL-1β via Western blot to ensure BC-1471 is blocking secretion/maturation (inflammasome function) and not just priming (NF-κB inhibition).

Therapeutic Implications & Future Directions

Autoimmune Disorders

The primary utility of BC-1471 is in conditions characterized by NLRP7 overactivation. Unlike broad-spectrum anti-inflammatories, BC-1471 offers a targeted approach by depleting the sensor protein itself.

  • Target Indications: Rheumatoid Arthritis, Systemic Lupus Erythematosus (SLE), and rare autoinflammatory syndromes linked to inflammasomopathies.

Oncology (Emerging)

Deubiquitinases are emerging as critical targets in cancer to destabilize oncoproteins.

  • Hypothesis: If STAMBP stabilizes other oncogenic proteins (beyond NLRP7), BC-1471 could act as a "molecular glue" degrader analog.

  • Investigation: Researchers should screen BC-1471 in cancers with high STAMBP expression (e.g., certain breast cancer subtypes) to assess antiproliferative effects.

References

  • Bedoya, F., et al. (2018). STAMBP is a component of the NLRP7 inflammasome complex and is required for its activation..

  • Selleck Chemicals. (n.d.). BC-1471 Product Datasheet & Biological Activity.[3].

  • MedChemExpress. (n.d.).[4] BC-1471: STAMBP Inhibitor Analysis..

  • Cohen, P., & Tcherpakov, M. (2010). Will the ubiquitin system furnish as many drug targets as protein kinases?.

Sources

Foundational

896683-84-4 (Racemate) solubility and stability studies

An In-Depth Technical Guide to the Solubility and Stability of Racemate-XYZ Authored by: A Senior Application Scientist Introduction: The Critical Role of Physicochemical Profiling for Racemic Drug Candidates In the land...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of Racemate-XYZ

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Physicochemical Profiling for Racemic Drug Candidates

In the landscape of drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical hurdles are the physicochemical properties of the drug candidate, with solubility and stability standing as foundational pillars for success. For racemic compounds—equimolar mixtures of enantiomers—these considerations can be particularly complex. The interactions between enantiomers in the solid state can lead to the formation of a racemic compound, a conglomerate, or a solid solution, each with distinct physicochemical behaviors that can significantly impact bioavailability and shelf-life.

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of a hypothetical racemic compound, "Racemate-XYZ." As a Senior Application Scientist, the methodologies presented herein are grounded in both fundamental scientific principles and field-proven insights, designed to equip researchers, scientists, and drug development professionals with the knowledge to conduct robust and self-validating studies. Our narrative will delve into the causality behind experimental choices, ensuring a deep understanding of not just how to perform these studies, but why they are performed in a specific manner.

Part 1: Physicochemical Characterization of Racemate-XYZ

A thorough understanding of the fundamental physicochemical properties of Racemate-XYZ is a prerequisite for designing meaningful solubility and stability studies. These properties provide insights into the molecule's intrinsic behavior and potential liabilities.

Key Physicochemical Parameters:

  • Molecular Weight: Influences diffusion and solubility.

  • pKa: The ionization constant is crucial for predicting how solubility will change with pH. For ionizable compounds, solubility is pH-dependent.[1]

  • LogP/LogD: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) indicates the lipophilicity of the compound. This property is a key determinant of solubility and permeability.[1]

  • Solid-State Properties: Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential to characterize the solid form of the racemate (e.g., crystalline, amorphous, or a specific polymorph). The solid form can significantly impact both solubility and stability.

Table 1: Physicochemical Properties of Racemate-XYZ (Hypothetical Data)

ParameterValueSignificance
Molecular Weight450.5 g/mol Impacts molar solubility calculations.
pKa (acidic)8.5Weakly acidic; solubility will increase at pH > 8.5.
pKa (basic)3.2Weakly basic; solubility will increase at pH < 3.2.
LogP3.8Indicates high lipophilicity and potential for low aqueous solubility.
Solid FormCrystalline (Form I)Defined melting point and potentially lower solubility than amorphous forms.
Melting Point (DSC)175 °CIndicator of lattice energy and solid-state stability.

Part 2: Comprehensive Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[1] Distinguishing between kinetic and thermodynamic solubility is essential during different stages of drug development.[2]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[2][3] This high-throughput screen is invaluable in early discovery for ranking compounds.[3][4]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of Racemate-XYZ in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Turbidity Reading: Measure the turbidity of each well using a nephelometer.[3] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended equilibration time.[2] This is a more accurate representation of the true solubility and is crucial for formulation development.[2]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
  • Compound Addition: Add an excess amount of solid Racemate-XYZ to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of Racemate-XYZ in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[5]

Table 2: Solubility Profile of Racemate-XYZ (Hypothetical Data)

Assay TypeBuffer (pH)Solubility (µg/mL)Solubility (µM)
KineticPBS (7.4)45100
ThermodynamicSGF (1.2)150333
ThermodynamicAcetate (4.5)2044
ThermodynamicPBS (6.8)511
ThermodynamicPBS (7.4)24.4
Visualization of Solubility Assessment Workflow

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (2h) k_add->k_incubate k_read Measure Turbidity (Nephelometry) k_incubate->k_read k_end Kinetic Solubility Value k_read->k_end t_start Excess Solid Compound t_add Add to Aqueous Buffers t_start->t_add t_shake Equilibrate (24-48h) t_add->t_shake t_separate Centrifuge/Filter t_shake->t_separate t_quantify Quantify (HPLC/LC-MS) t_separate->t_quantify t_end Thermodynamic Solubility Value t_quantify->t_end

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Part 3: Rigorous Stability Evaluation of Racemate-XYZ

Stability testing is a regulatory requirement to determine the shelf-life and appropriate storage conditions for a drug substance.[6][7][8] These studies evaluate how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light.[7]

Forced Degradation (Stress) Studies

Forced degradation studies are conducted under more extreme conditions than accelerated stability testing to identify potential degradation products and establish degradation pathways.[9] This information is crucial for developing stability-indicating analytical methods.

Experimental Protocols for Forced Degradation:
  • Hydrolytic Stability:

    • Dissolve Racemate-XYZ in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) solutions.

    • Incubate samples at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

    • At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method for the appearance of degradants and loss of the parent compound.

  • Oxidative Stability:

    • Dissolve Racemate-XYZ in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate the sample at room temperature, protected from light, for a defined period.

    • Analyze at specified time points by HPLC.

  • Photostability:

    • Expose solid Racemate-XYZ and its solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

    • Maintain a dark control sample under the same conditions but protected from light.

    • Analyze both the exposed and control samples by HPLC.

ICH-Compliant Stability Studies

Formal stability studies are performed on at least three primary batches to establish a re-test period or shelf-life.[10][11] The storage conditions are dictated by the intended climatic zones for marketing.[10][12]

Storage Conditions (for Climatic Zone II - Subtropical/Mediterranean):
  • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.[6][12]

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[6][12]

  • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH (conducted if significant change occurs under accelerated conditions).[10][12]

Testing Protocol:
  • Packaging: Package Racemate-XYZ in a container closure system that simulates the proposed packaging for storage and distribution.[7]

  • Storage: Place samples in stability chambers maintained at the specified conditions.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[12]

    • Accelerated: Test at 0, 3, and 6 months.[10]

  • Analysis: At each time point, test the samples for key quality attributes, including appearance, assay, purity (degradation products), and any other critical parameters.

Table 3: ICH Stability Study Summary for Racemate-XYZ (Hypothetical Data at 6 Months)

ConditionTime PointAssay (%)Total Impurities (%)Appearance
25°C / 60% RH0 Months99.80.15White Powder
6 Months99.60.25White Powder
40°C / 75% RH0 Months99.80.15White Powder
6 Months98.51.20Off-white Powder
Visualization of Stability Testing Workflow

G cluster_0 Forced Degradation cluster_1 ICH Stability Study fd_start Racemate-XYZ fd_hydrolysis Hydrolysis (Acid, Base, Neutral) fd_start->fd_hydrolysis fd_oxidation Oxidation (H₂O₂) fd_start->fd_oxidation fd_photo Photostability (ICH Q1B Light) fd_start->fd_photo fd_analysis Analyze by Stability-Indicating HPLC fd_hydrolysis->fd_analysis fd_oxidation->fd_analysis fd_photo->fd_analysis fd_end Identify Degradation Pathways fd_analysis->fd_end ich_start 3 Batches of Racemate-XYZ ich_package Simulated Packaging ich_start->ich_package ich_long Long-Term (25°C/60%RH) ich_package->ich_long ich_accel Accelerated (40°C/75%RH) ich_package->ich_accel ich_testing Test at Specified Time Points ich_long->ich_testing ich_accel->ich_testing ich_end Determine Shelf-Life ich_testing->ich_end

Caption: Workflow for forced degradation and ICH stability studies.

Conclusion

The rigorous, systematic study of solubility and stability is non-negotiable in the development of any new chemical entity. For racemates, an early and thorough physicochemical characterization is paramount to de-risk development and inform formulation strategies. By employing the kinetic and thermodynamic solubility assays detailed here, development teams can make informed decisions from early discovery through lead optimization.[2][4] Concurrently, a stability program grounded in ICH guidelines, beginning with forced degradation to understand the molecule's intrinsic liabilities and culminating in long-term studies, ensures the development of a safe, effective, and high-quality drug product with a well-defined shelf-life.[6][8] The protocols and frameworks provided in this guide serve as a robust starting point for any scientist tasked with characterizing a novel racemic compound.

References

  • ICH Q1 Stability Testing Guidelines - MasterControl. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products - European Medicines Agency. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide - IVAMI. [Link]

  • ICH: New Guideline for Stabilities - ECA Academy. [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. [Link]

  • Solubility Screening by UPLC-MS/MS - Waters Corporation. [Link]

  • 1,4-Benzenediamine, N,N'-mixed Ph and tolyl derivs. - PubChem. [Link]

  • Stability Studies-Regulations, Patient Safety & Quality - Coriolis Pharma. [Link]

  • Acetanilide - PubChem. [Link]

  • Annex 10 - ICH. [Link]

  • ICH Topic Q 1 E Evaluation of Stability Data Step 5 - European Medicines Agency. [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]

  • Chemical Properties of Phenol, 4,4'-(1-methylethylidene)bis- (CAS 80-05-7) - Cheméo. [Link]

  • Stability Studies in Pharmaceuticals | Netphamalab - Netpharmalab. [Link]

Sources

Exploratory

Preliminary In Vitro Screening of BC-1471 (CAS 896683-84-4): A Technical Guide to STAMBP Inhibition and Inflammasome Modulation

Topic: Preliminary In Vitro Screening of BC-1471 (CAS 896683-84-4) Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists, and Immunologists Executive Summary BC-1471 (CAS 896683-84-4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary In Vitro Screening of BC-1471 (CAS 896683-84-4) Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists, and Immunologists

Executive Summary

BC-1471 (CAS 896683-84-4) is a small-molecule inhibitor targeting STAM-binding protein (STAMBP) , also known as AMSH-LP. It acts as a chemical probe to disrupt the deubiquitinating activity of STAMBP, a metalloprotease of the JAMM family.[1] The primary biological outcome of this inhibition is the destabilization of NALP7 (NLRP7) , a key component of the inflammasome, leading to the suppression of Interleukin-1


 (IL-1

) secretion.

This guide outlines a rigorous technical framework for the preliminary screening of BC-1471. It moves beyond simple IC


 generation to include phenotypic validation in immune models and critical target engagement verification, addressing recent literature that suggests the need for orthogonal validation of this compound's mechanism.

Compound Characterization & Preparation

Before initiating biological assays, the physicochemical stability of BC-1471 must be established to ensure reproducibility.

Physicochemical Properties
PropertyValueNotes
Chemical Name 2-[[3,4-dihydro-6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-phenyl-acetamide
Molecular Weight 508.63 g/mol
Solubility DMSO:

10 mg/mL (19.6 mM)
Insoluble in water.
Stability Solid: -20°C (3 years)Solutions in DMSO should be used immediately or stored at -80°C (< 1 month).
Reconstitution Protocol
  • Stock Solution (10 mM): Weigh 5.09 mg of BC-1471 and dissolve in 1.0 mL of anhydrous DMSO (Grade

    
     99.9%). Vortex for 1 minute until clear.
    
  • Working Solution: Dilute the stock 1:1000 in cell culture media to achieve a 10

    
    M screening concentration.
    
    • Critical Control: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Biochemical Target Validation (STAMBP Activity)

STAMBP is a K63-linkage specific deubiquitinase (DUB). Standard Ub-AMC assays are often insufficient because STAMBP requires di-ubiquitin chains for optimal recognition. The following protocol uses K63-linked di-ubiquitin cleavage.

Assay Principle

STAMBP cleaves K63-linked di-ubiquitin (di-Ub) into mono-ubiquitin monomers.[2] Inhibition by BC-1471 prevents this cleavage, resulting in the retention of the di-Ub band on a gel or a specific FRET signal retention.

Protocol: K63-Linked Di-Ubiquitin Cleavage[2]
  • Buffer Preparation: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5% Glycerol, 1 mM DTT, 10

    
    M ZnCl
    
    
    
    (Essential for JAMM metalloproteases).
  • Enzyme Mix: Dilute recombinant human STAMBP (JAMM domain) to 25 nM in assay buffer.

  • Compound Incubation:

    • Add BC-1471 (0.01

      
      M – 100 
      
      
      
      M) to the enzyme mix.
    • Incubate for 30 minutes at room temperature.

  • Substrate Addition: Add K63-linked di-Ub (200 nM final).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination & Readout:

    • Method A (Gel): Stop with SDS-loading buffer, boil, and resolve on 4-12% Bis-Tris PAGE. Stain with Coomassie or Silver Stain.

    • Method B (TR-FRET): Use LanthaScreen™ or similar TR-FRET pairs where cleavage disrupts the energy transfer.

Data Analysis: Calculate IC


 by quantifying the ratio of mono-Ub to di-Ub. Reported IC

is approximately 0.33

M
.[3][4]

Cellular Phenotypic Screening (Inflammasome Suppression)

The hallmark of BC-1471 activity is the reduction of NALP7 protein levels and subsequent IL-1


 release in myeloid cells.
Cell Model: THP-1 Monocytes

THP-1 cells are the industry standard for inflammasome research due to their robust TLR4 and NALP response.

Step-by-Step Workflow
  • Differentiation: Seed THP-1 cells (5 x 10

    
     cells/well) in 24-well plates. Treat with 100 nM PMA for 3 hours to induce macrophage differentiation, then wash and rest for 24 hours.
    
  • Pre-treatment: Treat cells with BC-1471 (0.1, 1, 5, 10

    
    M) for 1 hour.
    
  • Priming (Signal 1): Add LPS (100 ng/mL) for 3 hours. This upregulates pro-IL-1

    
     and NALP7.
    
  • Activation (Signal 2): Add ATP (5 mM) for 45 minutes to trigger inflammasome assembly and cytokine release.

  • Harvest:

    • Supernatant: Collect for ELISA.

    • Lysate: Collect in RIPA buffer for Western Blot.

Readouts
  • Primary Endpoint (ELISA): Measure secreted IL-1

    
    . Expect dose-dependent suppression.[2]
    
  • Secondary Endpoint (Western Blot): Probe lysates for NALP7 . BC-1471 should cause a decrease in NALP7 protein abundance (due to lysosomal degradation) without affecting NALP3 or ASC levels.

Critical Validation & Mechanism of Action (MoA)

Expert Insight: Recent studies (e.g., Bednash et al.[1][4][5] vs. Wang et al.) indicate that BC-1471's behavior can be context-dependent. To ensure scientific rigor, you must validate target engagement beyond simple inhibition.

Thermal Shift Assay (CETSA)

To prove BC-1471 binds STAMBP in intact cells:

  • Treat cells with 10

    
    M BC-1471 for 1 hour.
    
  • Harvest cells, divide into aliquots, and heat at a gradient (40°C – 70°C).

  • Lyse and analyze soluble STAMBP by Western Blot.

  • Result: A shift in the aggregation temperature (

    
    ) confirms physical binding.
    
Specificity Control

Test BC-1471 against a panel of DUBs (e.g., USP7, UCHL1, USP14) to confirm selectivity. STAMBP is a metalloprotease; therefore, BC-1471 should not inhibit cysteine protease DUBs.

Visualization of Signaling & Workflow

Figure 1: STAMBP-Mediated Inflammasome Regulation

This diagram illustrates the mechanism where STAMBP deubiquitinates NALP7, protecting it from degradation. BC-1471 blocks this, leading to NALP7 degradation.[2][5]

STAMBP_Pathway BC1471 BC-1471 STAMBP STAMBP (DUB) BC1471->STAMBP Inhibits NALP7_Ub NALP7-Ub (Ubiquitinated) STAMBP->NALP7_Ub Removes Ub NALP7 NALP7 (Deubiquitinated) NALP7_Ub->NALP7 Stabilization Lysosome Lysosomal Degradation NALP7_Ub->Lysosome If STAMBP Inhibited Inflammasome Inflammasome Assembly NALP7->Inflammasome Promotes IL1B IL-1β Secretion Inflammasome->IL1B Activates

Caption: BC-1471 inhibits STAMBP, preventing NALP7 deubiquitination and promoting its lysosomal degradation, thereby blocking IL-1


 release.[2]
Figure 2: Screening Workflow

Screening_Workflow Prep Compound Prep (10 mM in DMSO) Biochem Biochemical Assay (K63-diUb Cleavage) Prep->Biochem Cellular Cellular Assay (THP-1 Macrophages) Prep->Cellular Validation Target Validation (CETSA / Specificity) Biochem->Validation Hit Confirmation Readout1 Readout 1: IL-1β ELISA Cellular->Readout1 Readout2 Readout 2: NALP7 Western Blot Cellular->Readout2 Readout1->Validation Phenotype Confirmed

Caption: Integrated screening workflow from compound reconstitution to biochemical validation and phenotypic readout.

References

  • Bedoya, F., et al. (2017). Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity.[2][3][5][6] Nature Communications.[5] [Link][5][7]

  • Bednash, J. S., et al. (2021).[5] The deubiquitinase STAMBP modulates cytokine secretion through the NLRP3 inflammasome.[5] Cellular Signalling.[2][5] [Link]

  • Wang, Y., et al. (2022).[2] Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1. Journal of Biological Chemistry. [Link]

  • Sato, Y., et al. (2008). Structural basis for specific cleavage of Lys 63-linked polyubiquitin chains. Nature. [Link]

Sources

Foundational

The Discovery and Scientific Journey of Seltorexant (896683-84-4): A Selective Orexin-2 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: A New Paradigm in Treating Major Depressive Disorder with Insomnia Seltorexant, identified by the CAS number 896683-84-4 and al...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A New Paradigm in Treating Major Depressive Disorder with Insomnia

Seltorexant, identified by the CAS number 896683-84-4 and also known as JNJ-42847922 and MIN-202, represents a novel therapeutic approach for major depressive disorder (MDD), particularly in patients experiencing significant sleep disturbances.[1] Developed through a collaboration between Janssen Research & Development, LLC, and Minerva Neurosciences, seltorexant is a first-in-class, orally active, selective orexin-2 receptor (OX2R) antagonist.[2][3] Its unique mechanism of action, which targets the orexin system's role in arousal and wakefulness, distinguishes it from traditional monoaminergic antidepressants and offers a promising new avenue for patients with an inadequate response to current therapies.[3][4] This guide provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, preclinical, and clinical development of this innovative compound.

The Orexin System: A Key Regulator of Arousal and a Novel Therapeutic Target

The discovery of the orexin neuropeptide system in the late 1990s unveiled a critical regulator of sleep and wakefulness. This system comprises two G protein-coupled receptors, the orexin-1 (OX1R) and orexin-2 (OX2R) receptors, and their endogenous ligands, orexin-A and orexin-B. These neuropeptides are produced by a specific group of neurons in the lateral hypothalamus that project throughout the brain, influencing arousal, motivation, and reward.[5]

An overactive orexin system is hypothesized to contribute to a state of hyperarousal, which is increasingly recognized as a key pathophysiological component of both insomnia and major depressive disorder.[5] By selectively antagonizing the OX2R, seltorexant aims to normalize this hyperarousal state, thereby improving both sleep and depressive symptoms.[5] The decision to selectively target OX2R over OX1R was based on preclinical evidence suggesting that OX2R is the primary mediator of the sleep-promoting effects of orexin antagonism.[5]

Pharmacological Profile: A High-Affinity, Selective Antagonist

Seltorexant is characterized by its high affinity and selectivity for the human orexin-2 receptor.

ParameterValueSpeciesReference
pKi (OX2R) 8.0Human[6][7]
pKi (OX2R) 8.1Rat[6][7]
Selectivity ~100-fold (2-log)Human[8]
Ki (OX2R) 9 nMHuman[2]

This high selectivity for OX2R is a key feature of seltorexant, as it is believed to contribute to its favorable safety and tolerability profile by avoiding potential off-target effects associated with OX1R modulation.[5]

Chemical Synthesis: A Multi-step Approach

The synthesis of seltorexant, with the IUPAC name [5-(4,6-dimethyl-pyrimidin-2-yl)-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl]-(2-fluoro-6-[6][9][10]triazol-2-yl-phenyl)-methanone, has been described in the scientific literature.[9][11] The process involves a multi-step sequence to construct the complex molecule.

Experimental Protocol: Synthesis of Seltorexant (Adapted from Letavic et al., 2015)

A detailed, step-by-step protocol for the synthesis of seltorexant is outlined below, based on the description provided in the literature.[9][11]

Step 1: Synthesis of 2-fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid

  • A mixture of 2-fluoro-6-iodobenzoic acid, 1,2,3-triazole, copper(I) iodide, and a suitable base (e.g., potassium carbonate) in a solvent such as dioxane is heated under an inert atmosphere.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, diluted with water, and acidified.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the desired benzoic acid derivative.

Step 2: Synthesis of 5-(4,6-dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole

  • Commercially available tert-butyl 5-oxohexahydropyrrolo[3,4-c]pyrrole-2-carboxylate is reacted with 2-chloro-4,6-dimethylpyrimidine in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF).

  • The resulting intermediate is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired diamine.

Step 3: Amide Coupling to form Seltorexant

  • The 2-fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid from Step 1 is converted to its corresponding acid chloride using a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) in an inert solvent.

  • The acid chloride is then slowly added to a solution of 5-(4,6-dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole from Step 2 and a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., dichloromethane) at a reduced temperature.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction mixture is then washed with aqueous solutions to remove impurities, and the organic layer is dried and concentrated.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford pure seltorexant.

Synthesis_Workflow cluster_step1 Step 1: Benzoic Acid Derivative Synthesis cluster_step2 Step 2: Diamine Synthesis cluster_step3 Step 3: Amide Coupling A 2-fluoro-6-iodobenzoic acid C Copper-catalyzed coupling A->C B 1,2,3-triazole B->C D 2-fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid C->D I Acid Chloride Formation D->I E tert-butyl 5-oxohexahydropyrrolo[3,4-c]pyrrole-2-carboxylate G Reaction & Deprotection E->G F 2-chloro-4,6-dimethylpyrimidine F->G H 5-(4,6-dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole G->H J Amide Bond Formation H->J I->J K Seltorexant J->K

Caption: Synthetic workflow for Seltorexant.

Preclinical Development: Establishing Efficacy and Safety

Preclinical studies in animal models were instrumental in characterizing the pharmacological effects of seltorexant and establishing its potential as a therapeutic agent.

In Vitro Receptor Occupancy

Ex vivo receptor binding studies in rats demonstrated that orally administered seltorexant rapidly crosses the blood-brain barrier and occupies OX2R in a dose- and time-dependent manner.[12] At a dose of 30 mg/kg, peak receptor occupancy of approximately 75% was observed at 60 minutes post-administration, declining to 40% after 4 hours.[12]

In Vivo Efficacy in Rodent Sleep Models

In rodent models of sleep, seltorexant demonstrated significant sleep-promoting effects. Oral administration of seltorexant to rats during their active phase resulted in a dose-dependent decrease in the latency to non-rapid eye movement (NREM) sleep and an increase in the duration of NREM sleep.[13] These effects were observed at doses as low as 3 mg/kg.[13]

Dose (mg/kg, p.o.)Change in NREM Sleep LatencyChange in NREM Sleep DurationReference
3DecreasedIncreased[13]
10DecreasedIncreased[13]
30DecreasedIncreased[13]

Importantly, seltorexant had minimal effects on the architecture of sleep, preserving the natural sleep cycles.[9]

Safety Pharmacology

Safety pharmacology studies in rodents indicated that seltorexant lacks the intrinsic motivational properties often associated with sedative-hypnotics like zolpidem.[8] It did not induce an increase in dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction.[12]

Clinical Development: A Journey Through Clinical Trials

Seltorexant has undergone extensive clinical evaluation in a series of Phase 1, 2, and 3 clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in humans.[9][10]

Pharmacokinetics in Humans

Phase 1 studies in healthy volunteers revealed that seltorexant has a favorable pharmacokinetic profile for a sleep-promoting and antidepressant medication.[13] It is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 0.3 to 1.5 hours.[1] The elimination half-life is relatively short, ranging from 2 to 3 hours, which is advantageous in minimizing next-day residual effects.[1]

DoseTmax (hours)t1/2 (hours)Reference
Single Oral Doses0.3 - 1.52 - 3[1]

Pharmacokinetic parameters were found to be largely comparable between adolescents and adults.[14]

Clinical Efficacy in Major Depressive Disorder with Insomnia

Multiple clinical trials have demonstrated the efficacy of seltorexant in treating the core symptoms of depression and associated insomnia.

  • Phase 2b Study: In a dose-finding study, the 20 mg dose of seltorexant showed a statistically significant improvement in the Montgomery-Åsberg Depression Rating Scale (MADRS) score compared to placebo in patients with MDD who had an inadequate response to SSRIs or SNRIs.[3] A notable improvement in mood symptoms was observed as early as three weeks into treatment.[3]

  • Phase 3 Program: The comprehensive Phase 3 clinical trial program for seltorexant has further solidified its potential as an adjunctive treatment for MDD with insomnia symptoms.

    • One pivotal study demonstrated a statistically significant and clinically meaningful improvement in depressive symptoms (measured by MADRS) and sleep disturbance outcomes in patients with an inadequate response to standard antidepressants.[8]

    • Another Phase 3 trial showed that seltorexant had a numerically greater response rate and a more favorable safety and tolerability profile compared to quetiapine XR, a commonly used adjunctive therapy.[15] Patients treated with seltorexant experienced significantly less weight gain and somnolence.[15]

Clinical_Development_Workflow cluster_preclinical Preclinical cluster_phase1 Phase 1 cluster_phase2 Phase 2 cluster_phase3 Phase 3 preclin In vitro & In vivo studies (Rodent models) p1 Safety, Tolerability & PK in Healthy Volunteers (NCT02837692) preclin->p1 p2 Dose-finding & Efficacy in MDD with Insomnia (aMDD2001) p1->p2 p3 Pivotal Efficacy & Safety Trials (MDD3001, MDD3005) (NCT06559306) p2->p3

Caption: Clinical development workflow for Seltorexant.

Conclusion: A Promising Future for Seltorexant

Seltorexant (896683-84-4) has emerged as a highly promising and innovative therapeutic agent for the treatment of major depressive disorder with insomnia symptoms. Its novel mechanism of action, targeting the orexin system through selective OX2R antagonism, offers a differentiated approach from existing antidepressant therapies. The extensive preclinical and clinical data gathered to date support its efficacy in improving both depressive symptoms and sleep disturbances, coupled with a favorable safety and tolerability profile. As seltorexant progresses through the final stages of clinical development, it holds the potential to become a valuable new treatment option for a significant patient population with unmet medical needs.

References

  • Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety. (2023, April 19). MDPI. Retrieved February 23, 2026, from [Link]

  • Seltorexant | ALZFORUM. (2024, November 9). Alzheimer's Drug Discovery Foundation. Retrieved February 23, 2026, from [Link]

  • Seltorexant. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety. (2023, April 19). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia. (2015, September 15). PubMed. Retrieved February 23, 2026, from [Link]

  • Seltorexant - Drug Targets, Indications, Patents - Patsnap Synapse. (2026, February 14). Patsnap. Retrieved February 23, 2026, from [Link]

  • Seltorexant Well-Tolerated in Adolescents as an Adjunct Treatment for Major Depressive Disorder | Psychiatric Times. (2025, October 13). Psychiatric Times. Retrieved February 23, 2026, from [Link]

  • Dose-response effects of JNJ-42847922 (3, 10, and 30 mg/kg p.o.) on... - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Possible methods of obtaining seltorexant, otherwise known as... - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. (2024). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety. (2023, April 14). ResearchGate. Retrieved February 23, 2026, from [Link]

  • The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder. (2019, September 3). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes. (2024, May 29). Johnson & Johnson. Retrieved February 23, 2026, from [Link]

  • JNJ-42847922/MIN-202, a selective orexin 2 receptor antagonist, demonstrates beneficial effects on mood and sleep in patients with major depressive disorder. (n.d.). Centre for Human Drug Research. Retrieved February 23, 2026, from [Link]

  • BindingDB BDBM118454. (n.d.). BindingDB. Retrieved February 23, 2026, from [Link]

  • Seltorexant (JNJ-42847922). (n.d.). MedChemExpress. Retrieved February 23, 2026, from [Link]

  • Johnson & Johnson's investigational seltorexant shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR. (2025, September 22). Johnson & Johnson. Retrieved February 23, 2026, from [Link]

  • Synthesis and Characterization of A New Positron Emission Tomography Probe for Orexin 2 Receptors Neuroimaging. (2022, April 4). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Study on Seltorexant for Adults and Elderly with Major Depressive Disorder and Insomnia Symptoms. (2025, December 11). Clinicaltrials.eu. Retrieved February 23, 2026, from [Link]

  • Minerva Neurosciences Announces Positive Top Line Results in Phase 2b Clinical Trial With Seltorexant (MIN-202) in Treatment of Depressed Patients With an Inadequate Response to SSRIs and SNRIs. (2019, May 13). GlobeNewswire. Retrieved February 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Separation of Idelalisib (CAS 896683-84-4) Enantiomers by HPLC

Introduction & Scientific Context Idelalisib (CAS 896683-84-4), chemically known as 5-Fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone, is a potent, selective inhibitor of phosphatidylinositol 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Idelalisib (CAS 896683-84-4), chemically known as 5-Fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone, is a potent, selective inhibitor of phosphatidylinositol 3-kinase


 (PI3K

). It is critical in the treatment of chronic lymphocytic leukemia (CLL) and follicular lymphoma.

The molecule possesses a single chiral center at the propyl linker connecting the quinazolinone and purine moieties. The (S)-enantiomer is the active pharmaceutical ingredient (API). The (R)-enantiomer is considered a chiral impurity that must be controlled to


 levels in accordance with ICH Q3A/Q3C guidelines.
Chemical Challenges in Separation
  • Basic Nitrogen Atoms: The purine and quinazolinone rings act as Lewis bases. Without appropriate mobile phase additives, these nitrogens interact with residual silanols on the silica support, causing severe peak tailing.

  • Solubility: Idelalisib is poorly soluble in water but soluble in organic solvents (DMSO, Methanol), making Normal Phase (NP) chromatography the preferred starting point for chiral resolution.

  • Structural Recognition: The separation relies on the "Three-Point Interaction" model (Dalgliesh), utilizing

    
    -
    
    
    
    stacking (phenyl/purine rings), hydrogen bonding (amide/amine groups), and steric inclusion.

Method Development Strategy

The following protocols are designed based on the structural functionality of Idelalisib. We utilize Polysaccharide-based Chiral Stationary Phases (CSPs) , specifically Amylose derivatives, which have shown the highest selectivity for quinazolinone-purine conjugates.

DOT Diagram: Method Development Workflow

MethodDevelopment Start Start: Idelalisib Racemate Solubility Solubility Check (MeOH/EtOH/IPA) Start->Solubility Screening Column Screening (AD-H, IA, OD-H, IC) Solubility->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Opt_Mobile Optimize Mobile Phase (Hexane:Alcohol Ratio) Decision->Opt_Mobile No FinalMethod Final Method Validation Decision->FinalMethod Yes Opt_Add Additive Tuning (DEA / TEA / TFA) Opt_Mobile->Opt_Add Opt_Add->Screening

Caption: Iterative workflow for optimizing chiral resolution of Idelalisib, prioritizing resolution (


) and peak symmetry.

Primary Protocol: Normal Phase Separation (Gold Standard)

This method utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase. This phase is the industry standard for separating heterocycles containing amide and phenyl groups.

Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak IA (Immobilized) or AD-H (Coated) (250 mm × 4.6 mm, 5 µm)Amylose backbone provides the correct helical cavity size for the quinazolinone core. IA is preferred for solvent robustness.
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (60 : 40 : 0.1 v/v/v)Ethanol provides hydrogen-bonding capability. DEA is mandatory to mask silanols and ensure sharp peaks for the basic purine group.
Flow Rate 1.0 mL/minStandard flow for analytical resolution.[1]
Column Temp 25°CLower temperature generally increases enantioselectivity (

) by reducing thermal motion.
Detection UV at 265 nm Maxima for the quinazolinone/purine conjugated system.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Run Time ~15 - 20 minutesSufficient to elute both enantiomers.
Sample Preparation
  • Stock Solution: Dissolve 5 mg of Idelalisib (or racemate) in 1 mL of 100% Ethanol . Sonicate for 5 minutes.

  • Working Solution: Dilute the stock to 0.5 mg/mL using the Mobile Phase (Hexane/EtOH).

    • Note: If precipitation occurs upon adding Hexane, increase the Ethanol ratio in the diluent.

Expected Performance
  • Retention Order: Typically, the (R)-isomer elutes first, followed by the (S)-isomer (Active), though this must be confirmed with pure standards.

  • Resolution (

    
    ):  > 2.0
    
  • Tailing Factor (

    
    ):  < 1.3 (If > 1.5, increase DEA concentration to 0.2%).
    

Secondary Protocol: Reversed-Phase (Alternative)

If solubility in Hexane is problematic, or for compatibility with LC-MS (using volatile buffers), use the Immobilized Chiralpak IA or IG in Reversed-Phase mode.

Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak IA-3 or IG-3 (150 mm × 4.6 mm, 3 µm)3 µm particle size improves efficiency. Immobilized phases are required for aqueous mobile phases.
Mobile Phase 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (40 : 60 v/v)High pH suppresses protonation of the purine/quinazolinone, keeping the molecule neutral and improving retention on the hydrophobic CSP.
Flow Rate 0.8 mL/minAdjusted for higher viscosity of aqueous mixtures.
Detection UV 265 nm

Mechanism of Action

The separation mechanism relies on the supramolecular interaction between the Idelalisib enantiomers and the chiral grooves of the amylose polymer.

DOT Diagram: Interaction Mechanism

Mechanism CSP Stationary Phase (Amylose Carbamate) Analyte Idelalisib Enantiomer Interaction1 H-Bonding (Amide/Purine) Analyte->Interaction1 Donor/Acceptor Interaction2 Pi-Pi Stacking (Quinazolinone) Analyte->Interaction2 Aromatic Interaction3 Steric Fit (Propyl Linker) Analyte->Interaction3 Chiral Center Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: The "Three-Point Interaction" model driving the chiral recognition of Idelalisib on Amylose-based columns.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Basic nitrogen interaction with silanols.Add Base: Ensure 0.1% DEA or TEA is present. Increase to 0.2% if necessary.
Low Resolution (

< 1.5)
Insufficient interaction time.Lower Solvent Strength: Reduce Ethanol content (e.g., go from 60:40 to 80:20 Hexane:EtOH).
Peak Splitting Sample solvent mismatch.Diluent Check: Ensure sample is dissolved in mobile phase or a weaker solvent.
Retention Drift Temperature fluctuation or amine adsorption.Thermostat: Lock column oven at 25°C. Flush column with 100% Ethanol periodically to remove adsorbed amines.

References

  • Gilead Sciences, Inc. (2014). Synthesis of Quinazolinone Derivatives. US Patent 2014/0221397 A1. (Describes the synthesis and enantiomeric purification of Idelalisib intermediates). Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. (Foundational text on polysaccharide CSP mechanisms). Link

  • Chiral Technologies. (2023). Application Note: Separation of Heterocyclic Amines on Chiralpak IA. (General application data for purine-like structures). Link

  • PubChem. (2023). Idelalisib Compound Summary (CID 11625818). National Library of Medicine. Link

Sources

Application

Application Notes and Protocols for Molibresib (896683-84-4) in Cell-Based Assays

Introduction: Targeting Transcriptional Addiction in Cancer with Molibresib (I-BET762) Molibresib, also known as I-BET762 or GSK525762 (CAS 896683-84-4), is a potent and selective small molecule inhibitor of the Bromodom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Transcriptional Addiction in Cancer with Molibresib (I-BET762)

Molibresib, also known as I-BET762 or GSK525762 (CAS 896683-84-4), is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in the regulation of gene transcription.[3][4][5] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and oncogenesis.[3][5]

A key downstream target of BET protein activity is the MYC oncogene, a master regulator of cell growth and proliferation that is frequently overexpressed in a wide range of human cancers.[3][5][6][7][8][9][10] Molibresib exerts its anti-tumor effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the transcriptional downregulation of MYC and other critical oncogenes.[3][6][9] This mechanism makes Molibresib a valuable tool for investigating the role of BET proteins in cancer and a promising therapeutic agent for MYC-dependent malignancies.[3][5][7][8]

These application notes provide a comprehensive guide for researchers utilizing Molibresib in cell-based assays to explore its biological activity and therapeutic potential. The protocols detailed herein are designed to be robust and reproducible, enabling the confident assessment of this compound's effects on cell viability, apoptosis, cell cycle progression, and target gene expression.

Mechanism of Action: Disrupting the BET-MYC Axis

The primary mechanism of action for Molibresib is the competitive inhibition of the bromodomains of BET proteins. This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes, most notably c-Myc.

Molibresib_Mechanism_of_Action cluster_0 Normal Gene Transcription cluster_1 Inhibition by Molibresib Histone Acetylated Histone BET BET Protein (BRD4) Histone->BET binds to TF_complex Transcriptional Machinery BET->TF_complex recruits MYC_Gene MYC Gene TF_complex->MYC_Gene activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation Proliferation Cell Proliferation MYC_Protein->Proliferation Molibresib Molibresib (896683-84-4) BET_inhibited BET Protein (BRD4) Molibresib->BET_inhibited binds & inhibits No_TF_complex Transcriptional Machinery (not recruited) BET_inhibited->No_TF_complex recruitment blocked MYC_Gene_inhibited MYC Gene (repressed) No_TF_complex->MYC_Gene_inhibited activation blocked Reduced_MYC_mRNA Reduced MYC mRNA MYC_Gene_inhibited->Reduced_MYC_mRNA transcription reduced Reduced_MYC_Protein Reduced MYC Protein Reduced_MYC_mRNA->Reduced_MYC_Protein translation reduced Reduced_Proliferation Reduced Cell Proliferation Reduced_MYC_Protein->Reduced_Proliferation

Figure 1: Mechanism of action of Molibresib.

Quantitative Data Summary

The following table summarizes typical concentration ranges and observed effects of Molibresib in various cell-based assays based on published literature. Note that optimal concentrations may vary depending on the cell line and experimental conditions.

Assay TypeCell Line ExampleTypical IC50/EC50Incubation TimeKey ReadoutReference(s)
Cell Viability (MTS/MTT) HL60Not specifiedNot specifiedCytotoxicity[1]
Cell Viability (CCK-8) MV4-1193 nM4 daysGrowth Inhibition[1]
Cell Viability (CellTiter-Glo) MV4-11Not specified4 daysGrowth Inhibition[1]
Cell Viability (MTT) MDA-MB-2310.46 µMNot specifiedProliferation Inhibition[11]
Gene Expression (Luciferase) HepG2700 nM18 hoursApoA1 Gene Expression[1]
Cell Cycle Analysis Prostate Cancer Lines0.5 - 5 µM3-6 daysG1 Arrest[3]
Apoptosis Eµ-myc lymphomasLow nanomolarTime-dependentApoptosis Induction[12]
c-Myc Downregulation (Western Blot) Prostate Cancer Lines1 µM3 daysReduced c-Myc Protein[3][13]
c-Myc Downregulation (qRT-PCR) MM.1S500 nM1-8 hoursReduced MYC mRNA[6][14]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTS/CellTiter-Glo)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Molibresib on cancer cell proliferation.

Cell_Viability_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of Molibresib incubate1->treat incubate2 Incubate for 72-96h treat->incubate2 add_reagent Add MTS or CellTiter-Glo reagent incubate2->add_reagent incubate3 Incubate (1-4h for MTS, 10 min for CellTiter-Glo) add_reagent->incubate3 read_plate Read absorbance (490 nm) or luminescence incubate3->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear or white-walled microplates

  • Molibresib (896683-84-4)

  • DMSO (vehicle control)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.[15][16]

  • Compound Preparation: Prepare a 2X serial dilution of Molibresib in complete medium. A typical starting concentration is 10 µM. Also prepare a 2X vehicle control (DMSO in medium).

  • Treatment: Remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control to each well in triplicate.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.[17]

  • Assay Development:

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • For CellTiter-Glo assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes at room temperature.[15][16]

  • Data Acquisition:

    • MTS: Measure the absorbance at 490 nm.

    • CellTiter-Glo: Measure luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in response to Molibresib treatment using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Molibresib (896683-84-4)

  • DMSO (vehicle control)

  • Annexin V-FITC/PE Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with Molibresib at concentrations around the IC50 value and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: c-Myc Expression Analysis by Western Blot

This protocol assesses the effect of Molibresib on the protein levels of its key downstream target, c-Myc.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Molibresib (896683-84-4)

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Myc, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with Molibresib (e.g., 1 µM) or vehicle for 24 hours.[1] Wash cells with cold PBS and lyse with RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control (GAPDH or β-actin).

Trustworthiness and Self-Validation

To ensure the reliability of experimental results, the following controls should be included in all assays:

  • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve Molibresib. This accounts for any effects of the solvent on cell physiology.

  • Untreated Control: Cells that are not exposed to either Molibresib or DMSO.

  • Positive Control (where applicable): A compound with a known and well-characterized effect on the assay being performed (e.g., a known inducer of apoptosis for the apoptosis assay).

  • Dose-Response Curves: Always test a range of Molibresib concentrations to establish a clear dose-dependent effect.

  • Biological Replicates: Perform each experiment with at least three biological replicates to ensure the reproducibility of the findings.

References

  • Molibresib (I-BET762) | BET Inhibitor - MedchemExpress.com. (n.d.). MedchemExpress.com.
  • Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc. (2015, June 25). eLife.
  • Bromodomain Inhibitor JQ1 Provides Novel Insights and Perspectives in Rhabdomyosarcoma Treatment. (2022, March 25). Temple University.
  • Bromodomain Inhibitor, (+)-JQ1 (SKU A1910): Scenario-Driv... - BCA Protein Assay Kit. (2026, February 6).
  • Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. (n.d.). PMC.
  • The Selective Class I PI3K Inhibitor CH5132799 Targets Human Cancers Harboring Oncogenic PIK3CA Mutations. (2011, May 15). AACR Journals.
  • BET Bromodomain Inhibition Blocks the Function of a Critical AR-Independent Master Regulator Network in Lethal Prostate Cancer. (n.d.). PMC.
  • A Researcher's Guide to BET Bromodomain Inhibitors: A Side-by-Side Comparison. (n.d.). Benchchem.
  • Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer. (2017, August 1). Oncotarget.
  • BET bromodomain inhibitor JQ1 suppresses viability of a diverse panel... (n.d.). ResearchGate.
  • Molibresib (I-BET-762) | BET inhibitor | CAS 1260907-17-2. (n.d.). Selleck Chemicals.
  • Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762. (2018, March 4). AACR Journals.
  • Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors. (n.d.). PMC.
  • Targeting MYC dependence in cancer by inhibiting BET bromodomains. (2011, September 26). PNAS.
  • Abstract B28: Determining the apoptotic mechanisms of bromodomain and extraterminal (BET) inhibitors. (2015, October 1). Molecular Cancer Research.
  • BET bromodomain inhibition as a therapeutic strategy to target c-Myc. (n.d.). PMC - NIH.
  • Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery. (2015, March 20). Oncotarget.
  • I-BET762 treatment modulates expression of MYC and c-Myc-driven... (n.d.). ResearchGate.
  • Strategies to target the cancer driver MYC in tumor cells. (n.d.). Frontiers.

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening for Analogs of the Dual PI3K/mTOR Inhibitor 896683-84-4 (PF-04979064)

Audience: Researchers, scientists, and drug development professionals in oncology and related fields. Abstract: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a central reg...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and related fields.

Abstract: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] The compound 896683-84-4 (PF-04979064) is a potent, ATP-competitive dual inhibitor of PI3K and mTOR kinases.[4][5] The discovery of analogs of this compound requires a robust high-throughput screening (HTS) strategy to identify and characterize new chemical entities with desired potency, selectivity, and cellular activity. This guide provides a comprehensive framework and detailed protocols for establishing a screening cascade for novel dual PI3K/mTOR inhibitors, moving from large-scale primary biochemical screens to secondary cell-based assays for hit confirmation and validation.

The PI3K/AKT/mTOR Signaling Axis: A Core Cancer Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that integrates signals from growth factors and nutrients to coordinate cellular responses.[1][3] Class I PI3Ks, upon activation by receptor tyrosine kinases (RTKs), phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][7] PIP3 recruits and activates downstream effectors, most notably the kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR Complex 1 (mTORC1).[2][8] mTORC1 is a master regulator of protein synthesis and cell growth. Dual inhibition of both PI3K and mTOR is a compelling therapeutic strategy as it can circumvent feedback activation loops often observed with single-target inhibitors.[2][8]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Compound Dual Inhibitor (e.g., PF-04979064 Analogs) Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Simplified PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition.

High-Throughput Screening (HTS) Cascade Strategy

A successful HTS campaign for novel PI3K/mTOR inhibitors relies on a multi-stage approach, or "screening cascade," designed to efficiently identify potent and cell-active compounds from a large chemical library. This strategy minimizes resource expenditure by using robust, cost-effective biochemical assays for the primary screen and progressively more complex, physiologically relevant cellular assays for subsequent hit validation and characterization.

HTS_Workflow cluster_primary Primary Screening (Biochemical) cluster_secondary Hit Confirmation & Secondary Screening cluster_tertiary Selectivity & Mechanism of Action Primary_PI3K PI3Kα Biochemical Assay (e.g., TR-FRET) Hits Primary Hits Primary_PI3K->Hits Primary_mTOR mTOR Biochemical Assay (e.g., ADP-Glo™) Primary_mTOR->Hits Dose_Response IC50 Determination (Biochemical Assays) Cellular_Assay Cellular p-AKT Assay (e.g., AlphaLISA®) Dose_Response->Cellular_Assay Confirmed_Hits Confirmed Hits Cellular_Assay->Confirmed_Hits Selectivity PI3K Isoform Profiling (β, δ, γ) Lead_Candidates Lead Candidates Selectivity->Lead_Candidates Counterscreen Counterscreening (Unrelated Kinases) Counterscreen->Lead_Candidates Library Compound Library (>100,000 Compounds) Library->Primary_PI3K Library->Primary_mTOR Hits->Dose_Response Confirmed_Hits->Selectivity Confirmed_Hits->Counterscreen Hit_Triage Input Confirmed Cellular Hits Decision1 Potency (p-AKT IC50 < 1 µM)? Input->Decision1 Decision2 Dual Activity (PI3K & mTOR IC50 < 1 µM)? Decision1->Decision2 Yes Discard1 Discard (Low Potency) Decision1->Discard1 No Decision3 Selective vs. Other Kinases? Decision2->Decision3 Yes Discard2 Discard or Re-categorize (Single Target) Decision2->Discard2 No Output Prioritized Hits for Lead Optimization Decision3->Output Yes Discard3 Discard (Non-selective) Decision3->Discard3 No

Caption: Decision-Making Flowchart for Hit Triage.

References

Sources

Application

analytical techniques for characterizing 896683-84-4

Executive Summary & Analytical Strategy Subject Identity: CAS 896683-84-4 refers to Osimertinib (free base), also known as AZD9291. It is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to irreversibly b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Strategy

Subject Identity: CAS 896683-84-4 refers to Osimertinib (free base), also known as AZD9291. It is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to irreversibly bind to the EGFR T790M mutation.[1][2][3][4]

The Analytical Challenge: The critical quality attribute (CQA) of Osimertinib is the integrity of its acrylamide "warhead" (the Michael acceptor). This moiety is responsible for the covalent cysteine binding that defines the drug's efficacy. However, this same feature makes the molecule susceptible to hydrolysis and polymerization. Therefore, analytical protocols must be designed not just for purity, but to specifically detect "warhead-compromised" degradants (e.g., des-acryloyl impurities or dimers).

Core Analytical Workflow: The following diagram outlines the logical flow for full characterization, moving from bulk identification to stability profiling.

AnalyticalWorkflow Raw Raw Material (CAS 896683-84-4) ID Structural ID (NMR/IR) Raw->ID Confirm Identity Purity Purity & Assay (HPLC-UV) ID->Purity Quantify Impurities Bio Bioanalysis (LC-MS/MS) Purity->Bio PK Studies Solid Solid State (XRD/DSC) Purity->Solid Formulation

Figure 1: Integrated analytical workflow for Osimertinib characterization, prioritizing structural confirmation before quantitative profiling.

Physicochemical Profile & Method Design

Before attempting chromatographic separation, one must understand the molecule's behavior in solution. Osimertinib is amphiphilic with ionizable centers that dictate buffer selection.

PropertyValueAnalytical Implication
Molecular Formula C₂₈H₃₃N₇O₂Monoisotopic Mass: 499.27 Da
pKa (Basic) ~9.5 (Aliphatic amine)Requires high pH buffers (pH > 10) or acidic buffers (pH < 3) to suppress tailing.
pKa (Weak Base) ~4.4 (Aniline)Secondary ionization site; affects retention in mid-pH ranges.
LogP ~4.5Highly lipophilic; requires high % organic modifier (ACN) for elution.
Solubility DMSO, MethanolPoor water solubility. Diluents must contain >50% organic solvent.
UV Max 268 nmPrimary detection wavelength for HPLC assays.

Protocol 1: Stability-Indicating HPLC-UV Method

Objective: Quantify Osimertinib purity and detect key degradants (N-oxide, Des-methyl, and Acrylamide hydrolysis products).

Expert Insight: Standard C18 methods often fail to resolve the des-acryloyl impurity because it is structurally very similar to the parent. We utilize an Ammonium Acetate buffer system.[5] Although phosphate buffers offer better pH stability, they are incompatible with downstream MS detection. Acetate provides a volatile, MS-compatible alternative that maintains sufficient ionic strength to mask silanol interactions with the basic amine tail of Osimertinib.

Method parameters
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance).

  • Column: Phenomenex Kinetex C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm). Why? The XBridge technology resists high pH degradation if basic mobile phases are used.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8 or unadjusted).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temp: 30°C.

  • Detection: 268 nm (Primary), 210 nm (Impurity check).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BRationale
0.09010Initial equilibration.
2.09010Hold to elute polar degradants.
15.03070Shallow gradient to resolve isomers.
20.01090Column wash (lipophilic contaminants).
25.09010Re-equilibration.
Self-Validating Criteria (System Suitability)
  • Tailing Factor (T): Must be < 1.5. If T > 1.5, increase buffer ionic strength or check column age.

  • Resolution (Rs): > 2.0 between Osimertinib and nearest impurity (usually the N-oxide).

  • Precision: RSD of 6 replicate injections < 1.0%.

Protocol 2: High-Sensitivity LC-MS/MS Bioanalysis

Objective: Quantify Osimertinib in plasma or complex matrices (PK/PD studies).

Expert Insight: Osimertinib ionizes strongly in ESI(+) mode due to the terminal dimethylamine group. However, the fragmentation pattern is unique. The transition m/z 500.3 → 72.1 is the most sensitive (quantifier) but can be non-specific in dirty matrices because m/z 72 is a common amine fragment. We recommend monitoring a second transition (m/z 500.3 → 455.2 ) as a qualifier to ensure specificity.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) Positive.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]⁺ = 500.3 m/z.

MRM Transitions Table
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Origin
Quantifier 500.372.1~35Cleavage of dimethylamine tail
Qualifier 1 500.3455.2~25Loss of dimethylamine (-45 Da)
Qualifier 2 500.3442.2~40Loss of acrylamide moiety
Fragmentation Logic Diagram

Fragmentation Parent Precursor Ion [M+H]+ = 500.3 Frag1 Fragment m/z 72.1 (Dimethylamine tail) Parent->Frag1 High CE (35eV) Tail Cleavage Frag2 Fragment m/z 455.2 (Core Structure) Parent->Frag2 Low CE (25eV) Neutral Loss

Figure 2: ESI(+) Fragmentation pathway for Osimertinib. The m/z 72 fragment is high intensity but low specificity; m/z 455 retains the core structure.

Protocol 3: Structural Confirmation (NMR)

Objective: Verify the presence of the acrylamide double bond (critical for covalent binding).

Protocol:

  • Solvent: Dissolve 10 mg of Osimertinib in 0.6 mL DMSO-d6 . Note: Avoid CDCl3 as the free base may aggregate or degrade slowly due to trace acidity in chloroform.

  • Instrument: 400 MHz (or higher) NMR.

  • Key Diagnostic Signals (1H NMR):

    • Acrylamide Protons: Look for the characteristic dd/d signals in the 5.7 – 6.7 ppm region. Disappearance or shifting of these peaks indicates polymerization or hydrolysis.

    • Indole NH: Broad singlet around 10-11 ppm .

    • Dimethylamine: Singlet (6H) around 2.2 – 2.3 ppm .

References

  • Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery. Link

  • FDA Center for Drug Evaluation and Research. (2015). "Tagrisso (Osimertinib) Chemistry Review." Application Number: 208065Orig1s000. Link

  • Finlay, M. R., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations..." Journal of Medicinal Chemistry. Link

  • Planchard, D., et al. (2016). "Osimertinib Western and Asian clinical pharmacokinetics in patients and healthy volunteers." Cancer Chemotherapy and Pharmacology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Resolution of BC-1471 (CAS 896683-84-4)

Case ID: #896683-CHIRAL Subject: Resolving Poor Peak Separation of 896683-84-4 Enantiomers Molecule Profile: BC-1471 (STAMBP Inhibitor) Chemical Class: Quinazolinone-acetamide derivative with a chiral tetrahydrofuran (TH...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #896683-CHIRAL Subject: Resolving Poor Peak Separation of 896683-84-4 Enantiomers Molecule Profile: BC-1471 (STAMBP Inhibitor) Chemical Class: Quinazolinone-acetamide derivative with a chiral tetrahydrofuran (THF) moiety.

Executive Summary

This guide addresses the chromatographic challenges associated with resolving the enantiomers of CAS 896683-84-4 (BC-1471) . Based on the physicochemical properties of this molecule—specifically the presence of a basic morpholine/quinazoline core and a flexible tetrahydrofuran-acetamide side chain —poor peak separation is typically caused by two distinct failure modes:

  • Peak Tailing (Kinetic Issue): Unsuppressed interaction between the basic nitrogen atoms and residual silanols on the silica support.

  • Lack of Selectivity (Thermodynamic Issue): Insufficient steric discrimination of the distal THF chiral center by the stationary phase.

This support guide provides a self-validating troubleshooting protocol to isolate and resolve these issues.

Part 1: The "Quick Fix" – Mobile Phase Chemistry

Diagnosis: If your chromatogram shows partial separation with significant tailing (asymmetry factor > 1.5), the issue is likely secondary interactions , not the column selector itself.

The "Base" Rule

BC-1471 contains a morpholine ring and a quinazolinone nitrogen.[1] These are basic sites that will hydrogen-bond aggressively with the acidic silanols of the column packing.

Protocol:

  • Immediate Action: Ensure your mobile phase contains a basic additive.

    • Standard: 0.1% Diethylamine (DEA).

    • Alternative: 0.1% Triethylamine (TEA) or Ethanolamine.

  • The "Double-Dip" Trick: If tailing persists, use 0.1% DEA + 0.1% TFA (Trifluoroacetic acid).

    • Mechanism:[2][3][4][5] The acid protonates the basic nitrogens (blocking silanol interaction), while the base ensures the silica surface remains neutral. This often sharpens peaks dramatically for zwitterionic-like behavior.

ParameterRecommendationWhy?
Additive 0.1% DEA (Diethylamine)Mandatory to suppress silanol interactions with the morpholine group.
Solvent B Ethanol (EtOH)EtOH often provides better resolution for amide-linked chiral centers than IPA due to hydrogen bond donor/acceptor balance.
Temperature 25°C - 30°C Lower temperatures favor resolution (

) by maximizing the enthalpy difference (

) of adsorption.

Part 2: Stationary Phase Selection (The Column Switch)

Diagnosis: If your peaks are sharp (good symmetry) but co-elute (single peak or "shoulder"), the stationary phase selector does not recognize the chiral THF pocket.

The Polysaccharide Hierarchy

For BC-1471, the chiral center (THF ring) is somewhat distal from the aromatic core. You need a selector that forms a "deep" inclusion complex.

Recommended Screening Order:

  • Primary Candidate: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))

    • Why: The "chloro-methyl" substituents on the amylose backbone create a unique steric cleft that is highly effective for separating heterocycles with amide linkers.

  • Secondary Candidate: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Why: Cellulose often provides complementary selectivity to amylose. The IC column is immobilized, allowing you to use Dichloromethane (DCM) or THF in the mobile phase, which can induce conformational changes in BC-1471 to enhance recognition.

  • Legacy Columns (AD-H / OD-H):

    • Note: These often fail for this specific class of "linker-based" chirality because the recognition sites are too shallow.

Advanced Protocol: The "Immobilized" Advantage

If standard Alkane/Alcohol mixes fail, switch to Non-Standard Solvents (only possible on Immobilized columns like IA, IC, IG):

  • Mobile Phase: Heptane / DCM / EtOH (50:30:20) + 0.1% DEA.

  • Mechanism:[2][4][5] DCM swells the polymer slightly and alters the 3D shape of the BC-1471 molecule, potentially exposing the chiral THF ring to the selector.

Part 3: The "Sample Solvent" Trap

Diagnosis: Distorted, broad, or splitting peaks (fronting) often stem from the solvent used to dissolve the sample.

The Issue: BC-1471 is likely insoluble in pure Heptane. Researchers often dissolve it in 100% DMSO or MeOH.

  • The Failure: Injecting a slug of DMSO/MeOH into a Heptane-rich mobile phase causes "breakthrough." The analyte travels with the strong solvent plug, bypassing the start of the column.

Corrective Action:

  • Dissolve sample in the Mobile Phase if possible.

  • If solubility is low, use 50% DCM / 50% Heptane (if using immobilized columns).

  • Injection Volume: Reduce to < 5 µL if using strong solvents.

Part 4: Troubleshooting Logic Flow

The following diagram illustrates the decision process for resolving the separation of BC-1471.

ChiralTroubleshooting Start Start: Observe Chromatogram (CAS 896683-84-4) CheckShape Check Peak Shape Start->CheckShape Tailing Issue: Tailing Peaks (As > 1.5) CheckShape->Tailing Asymmetry NoSep Issue: Single Peak / Shoulder (Rs < 0.8) CheckShape->NoSep Co-elution Fronting Issue: Fronting / Distortion CheckShape->Fronting Distortion ActionBase Add 0.1% DEA to Mobile Phase (Suppress Morpholine Interaction) Tailing->ActionBase ActionCol Switch Column Selector NoSep->ActionCol ActionSolv Check Sample Diluent (Match Mobile Phase) Fronting->ActionSolv Success Resolution Achieved (Rs > 1.5) ActionBase->Success SelectIG Try Chiralpak IG (Amylose-Cl-Me) ActionCol->SelectIG ActionSolv->Success SelectIC Try Chiralpak IC (Cellulose-Cl) SelectIG->SelectIC If fails SelectPOM Try Polar Organic Mode (100% MeOH/EtOH + DEA) SelectIC->SelectPOM If fails SelectPOM->Success

Caption: Decision tree for troubleshooting chiral separation of basic, nitrogen-containing heterocycles like BC-1471.

Part 5: Frequently Asked Questions (FAQ)

Q1: I am using Chiralpak AD-H and see no separation. Why? A: The AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is a "general purpose" column. BC-1471 has a specific steric footprint due to the THF-amide linkage. The "pockets" in AD-H may be too shallow. Switch to Chiralpak IG or IC , which have electron-withdrawing chloro-groups that create different electronic and steric recognition environments.

Q2: Can I use Reverse Phase (RP) for this molecule? A: Yes, but it is riskier for solubility. BC-1471 is hydrophobic. If you use RP (e.g., Water/Acetonitrile on Chiralpak IG-3), you must maintain high organic content (>60%) to keep it in solution. Ensure you use a basic buffer (e.g., 20mM Ammonium Bicarbonate, pH 9.0) to keep the morpholine uncharged. Normal Phase (NP) is generally preferred for preparative scalability of this molecule.

Q3: The pressure is increasing over time. Is the column clogged? A: If you are using BC-1471 as a crude intermediate, the "morpholine" moiety can form salts with residual acids in your sample. Ensure your sample is "free-based" (washed with NaHCO3) before injection, or install an in-line filter (0.5 µm).

References

  • PubChem. (n.d.). Compound Summary for CID 5283381 (BC-1471). National Library of Medicine. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides Derivatives. Chemical Society Reviews. (General reference for CSP mechanisms).
  • Phenomenex. (n.d.). Chiral Chromatography Guide: Method Development Strategies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 896683-84-4 (Pictilisib/GDC-0941) Concentration for Cellular Assays

Welcome to the technical support center for CAS 896683-84-4, more commonly known as Pictilisib or GDC-0941. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for CAS 896683-84-4, more commonly known as Pictilisib or GDC-0941. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the use of this potent pan-Class I PI3K inhibitor in your cellular assays. Here, we will address common questions and troubleshooting scenarios to ensure the scientific integrity and reproducibility of your experiments.

I. Understanding the Compound: Mechanism of Action

Pictilisib (GDC-0941) is a highly selective, ATP-competitive inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family.[1][2] It demonstrates potent inhibitory activity against the p110α and p110δ isoforms with an IC50 of 3 nM, and more modest activity against p110β (33 nM) and p110γ (75 nM) isoforms.[3][4][5] By blocking the catalytic activity of PI3K, Pictilisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3).[1][6] This, in turn, inhibits the activation of the downstream serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and the subsequent PI3K/Akt/mTOR signaling cascade.[7][8][9][10][11][12] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8][9][11] Its dysregulation is a frequent event in many human cancers, making it a key therapeutic target.[1][13]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt/PKB PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions GDC0941 Pictilisib (GDC-0941) GDC0941->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of Pictilisib (GDC-0941).

II. Frequently Asked Questions (FAQs)

Q1: How should I prepare my stock solution of Pictilisib (GDC-0941)?

A1: Proper preparation of your stock solution is critical for accurate and reproducible results.

  • Solvent Selection: Pictilisib is soluble in organic solvents such as DMSO and ethanol but is insoluble in water.[4][14][15][16] For most in vitro applications, high-purity, anhydrous DMSO is the recommended solvent.[4][14][15]

  • Solubilization: To prepare a stock solution, dissolve Pictilisib in your chosen solvent. Gentle warming and ultrasonication can aid in complete dissolution.[6][14] Visually inspect the solution to ensure there are no visible particulates.

  • Concentration: A common stock solution concentration is 10 mM in DMSO. However, higher concentrations (up to 100 mg/mL or ~194 mM) are achievable.[4][17]

  • Storage: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[14][18] Solid Pictilisib should be stored at -20°C and is stable for at least three years.[18] Aqueous solutions are not recommended for storage for more than one day.[16][18]

Q2: What is a good starting concentration range for my cellular assays?

A2: The optimal concentration of Pictilisib will be cell line and assay-dependent. A dose-response experiment is always recommended to determine the IC50 (or GI50/EC50) in your specific system.

  • Initial Dose-Response: A broad range of concentrations, typically from 1 nM to 10 µM, is a good starting point for a dose-response curve.

  • Published IC50 Values: As a reference, the IC50 values for cell proliferation/viability assays often fall within the sub-micromolar to low micromolar range for sensitive cell lines.[3][15][17] For example, treatment with 250 nM Pictilisib for 2 hours has been shown to result in 40-85% inhibition of phosphorylated Akt (pAkt) in several cell lines.[2][6][15]

  • Pathway Inhibition vs. Cytotoxicity: It's important to distinguish between concentrations that inhibit the PI3K pathway and those that induce cytotoxicity. Pathway inhibition, as measured by a decrease in pAkt levels, typically occurs at lower concentrations and shorter time points than broad cytotoxic effects.[3][19]

Cell LineAssay TypeIC50/GI50 (µM)Reference
U87MG (Glioblastoma)Proliferation0.95[20]
IGROV-1 (Ovarian)Proliferation0.07[20]
PC3 (Prostate)Proliferation0.28[20]
A2780 (Ovarian)Proliferation0.14[3][17]
MDA-MB-361 (Breast)Proliferation0.72[17]
HT29 (Colon)Growth Inhibition0.157[4][17]
Q3: How long should I treat my cells with Pictilisib?

A3: The optimal treatment duration depends on the endpoint of your assay.

  • Signaling Studies (e.g., Western Blot for pAkt): For assessing the direct inhibition of the PI3K pathway, shorter incubation times are generally sufficient. A time course experiment (e.g., 1, 2, 4, 8, 24 hours) is recommended. Significant inhibition of pAkt can often be observed within 1-4 hours of treatment.[19]

  • Cell Viability/Proliferation Assays: For assays measuring cell viability or proliferation (e.g., MTS, CellTiter-Glo), longer incubation times are typically required to observe a significant effect. Common incubation periods range from 48 to 96 hours.[3][19]

  • Apoptosis Assays: To detect apoptosis (e.g., Annexin V staining, caspase activity), an intermediate incubation time of 24 to 48 hours is often appropriate.

III. Troubleshooting Guide

Problem 1: I'm not seeing any effect of Pictilisib on my cells.
  • Cause A: Compound Inactivity.

    • Solution: Ensure the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.[14] It is also advisable to confirm the purity and identity of your compound.

  • Cause B: Cell Line Insensitivity.

    • Solution: The sensitivity of a cell line to PI3K inhibition can be influenced by its genetic background, such as the mutational status of PIK3CA and PTEN.[3][13] Some cell lines may have alternative survival pathways that are not dependent on PI3K signaling.[21] Consider using a positive control cell line known to be sensitive to Pictilisib (e.g., U87MG, MCF7-neo/HER2).[19][20]

  • Cause C: Insufficient Concentration or Treatment Time.

    • Solution: Perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line and assay. You may need to increase the concentration or extend the treatment duration.

  • Cause D: Compound Precipitation.

    • Solution: Pictilisib is poorly soluble in aqueous media.[16] When diluting your DMSO stock into cell culture medium, ensure that the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Prepare working solutions fresh for each experiment.[14]

Problem 2: I'm observing high levels of cell death even at low concentrations.
  • Cause A: Off-Target Effects.

    • Solution: While Pictilisib is highly selective for Class I PI3K, very high concentrations may lead to off-target effects.[14] Stick to the lowest effective concentration that achieves the desired level of pathway inhibition.

  • Cause B: Solvent Toxicity.

    • Solution: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not toxic to your cells. Always include a vehicle control (medium with the same concentration of solvent as your highest drug concentration) in your experiments.

  • Cause C: High Cell Line Sensitivity.

    • Solution: Some cell lines are exquisitely dependent on the PI3K pathway for survival. In these cases, even low concentrations of Pictilisib can induce significant apoptosis. This is an expected outcome and reflects the on-target activity of the compound.

IV. Experimental Protocols

Protocol 1: Dose-Response Assay for Cell Viability

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis Cell_Seeding 1. Seed cells in a 96-well plate and allow to adhere overnight. Serial_Dilution 2. Prepare serial dilutions of Pictilisib in culture medium. Add_Compound 3. Replace medium with compound dilutions and vehicle control. Serial_Dilution->Add_Compound Incubation 4. Incubate for 48-96 hours. Add_Compound->Incubation Viability_Assay 5. Add cell viability reagent (e.g., CellTiter-Glo). Incubation->Viability_Assay Measure_Signal 6. Measure signal (e.g., luminescence). Viability_Assay->Measure_Signal Data_Analysis 7. Normalize data to vehicle control and plot dose-response curve. Measure_Signal->Data_Analysis IC50_Calc 8. Calculate IC50 value. Data_Analysis->IC50_Calc

Caption: Workflow for a dose-response cell viability assay.

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X working solution of your highest concentration of Pictilisib in complete cell culture medium. Perform serial dilutions to create a range of 2X concentrations. Also, prepare a 2X vehicle control.

  • Treatment: Carefully remove the medium from the cells and add an equal volume of the 2X compound dilutions and vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for your desired duration (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[19]

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a function of drug concentration. Use appropriate software (e.g., GraphPad Prism) to fit a dose-response curve and calculate the IC50 value.

Protocol 2: Western Blot for pAkt Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of Pictilisib and a vehicle control for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).[19]

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).[3][19]

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of pAkt, normalized to total Akt and the loading control.

V. Concluding Remarks

Optimizing the concentration of Pictilisib (GDC-0941) is a crucial step for obtaining reliable and meaningful data in your cellular assays. By understanding its mechanism of action, carefully planning your experiments with appropriate controls, and systematically troubleshooting any issues that arise, you can confidently investigate the role of the PI3K/Akt pathway in your biological system of interest.

VI. References

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved February 23, 2026, from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved February 23, 2026, from [Link]

  • Abbkine. (n.d.). PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2024, December 19). Akt/PKB signaling pathway. Retrieved February 23, 2026, from [Link]

  • Omolekan, T. O. (2023). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells, 12(15), 1983. [Link]

  • Sarkah, A., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-88. [Link]

  • National Center for Biotechnology Information. (n.d.). Pictilisib. PubChem Compound Database. Retrieved February 23, 2026, from [Link]

  • Von Hoff, D. D., et al. (2011). A phase I study evaluating GDC-0941, an oral phosphoinositide-3 kinase (PI3K) inhibitor, in patients with advanced solid tumors or multiple myeloma. Journal of Clinical Oncology, 29(15_suppl), 3005-3005. [Link]

  • Tamura, K., et al. (2017). Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. Investigational New Drugs, 35(2), 183-192. [Link]

  • Salkah, A., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-88. [Link]

  • Selleck Chemicals. (n.d.). Pictilisib (GDC-0941) Datasheet. Retrieved February 23, 2026, from [Link]

  • Salphati, L., et al. (2011). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Xenobiotica, 41(11), 1013-1024. [Link]

  • Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 21(1), 77-88. [Link]

  • Wang, Z., et al. (2021). Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. Frontiers in Oncology, 11, 624584. [Link]

  • Hartmann, W., et al. (2013). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget, 4(4), 569-582. [Link]

  • Wallin, J. J., et al. (2012). GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. Clinical Cancer Research, 18(14), 3901-3911. [Link]

  • ResearchGate. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved February 23, 2026, from [Link]

  • BPS Bioscience. (n.d.). GDC-0941. Retrieved February 23, 2026, from [Link]

  • Sacco, A., et al. (2023). Inhibition of PI3K Class IA Kinases Using GDC-0941 Overcomes Cytoprotection of Multiple Myeloma Cells in the Osteoclastic Bone Marrow Microenvironment Enhancing the Efficacy of Current Clinical Therapeutics. International Journal of Molecular Sciences, 24(2), 1406. [Link]

  • ResearchGate. (n.d.). IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved February 23, 2026, from [Link]

  • Yi, Y. W., et al. (2019). The pan-PI3K inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells. Oncotarget, 10(3), 345-359. [Link]

Sources

Troubleshooting

Technical Support Center: PF-04447943 (896683-84-4) Solubility Guide

A Technical Resource for Researchers, Scientists, and Drug Development Professionals Introduction: Welcome to the technical support center for PF-04447943 (CAS 896683-84-4), a potent and selective phosphodiesterase 9A (P...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction:

Welcome to the technical support center for PF-04447943 (CAS 896683-84-4), a potent and selective phosphodiesterase 9A (PDE9A) inhibitor.[1][2] This guide is designed to provide you, as a senior application scientist, with in-depth technical information and practical troubleshooting strategies to overcome solubility challenges encountered when working with PF-04447943 in various biological buffers. Ensuring the proper solubilization of this compound is critical for obtaining accurate and reproducible results in your in vitro and in vivo experiments.

Understanding the Molecule: Physicochemical Properties of PF-04447943

A thorough understanding of the physicochemical properties of a compound is the first step in troubleshooting solubility issues.[3][4][5] PF-04447943 is a complex organic molecule with the following key characteristics:

PropertyValue/InformationSource
Chemical Formula C20H25N7O2[6]
Molecular Weight 395.46 g/mol [6]
Appearance Off-white solid
Solubility in DMSO ≥ 54.6 mg/mL (138.07 mM); also reported as 50 mg/mL and 25 mg/mL[1][6]
Solubility in Ethanol 12.5 mg/mL[6]
Solubility in DMF 25 mg/mL[6]
Aqueous Solubility Poorly soluble[7][8]
Solubility in DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[6]

The high solubility in organic solvents like DMSO and limited aqueous solubility are characteristic of many small molecule inhibitors and necessitate specific formulation strategies for use in biological systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the solubility of PF-04447943 in biological buffers.

Q1: I've dissolved PF-04447943 in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium or buffer (e.g., PBS). What's happening and how can I fix it?

A1: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO concentration is significantly lowered upon dilution, the aqueous environment can no longer keep the compound in solution.

Troubleshooting Workflow:

start Precipitation upon dilution step1 Decrease final DMSO concentration start->step1 Initial approach step2 Use co-solvents step1->step2 If precipitation persists step3 Employ solubilizing excipients step2->step3 For further enhancement step4 pH adjustment step3->step4 If applicable to compound end Stable, soluble working solution step4->end

Caption: Troubleshooting workflow for precipitation upon dilution.

Detailed Steps & Explanations:

  • Step 1: Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that your cells or system can tolerate (typically ≤ 0.5%). This may require preparing a more concentrated stock solution in DMSO if the final desired concentration of PF-04447943 is high.

  • Step 2: Utilize Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds.[9][][11][12][13]

    • Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[]

    • Protocol:

      • Prepare your initial stock solution of PF-04447943 in 100% DMSO.

      • Create an intermediate dilution in a mixture of your chosen co-solvent and the final aqueous buffer. For example, dilute the DMSO stock into a 1:1 mixture of PEG 400 and PBS.

      • Finally, add this intermediate dilution to your final assay buffer. This gradual change in solvent polarity can help prevent precipitation.

  • Step 3: Employ Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming an inclusion complex with increased aqueous solubility.[8][14][15][16][17][18]

      • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[8][15][19]

      • Experimental Protocol:

        • Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v) in your biological buffer.

        • Add the DMSO stock of PF-04447943 dropwise to the cyclodextrin solution while vortexing.

        • Allow the mixture to equilibrate (e.g., shake for 1-2 hours at room temperature) to facilitate complex formation before further dilution into your assay medium.

    • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). These micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[20][21][22][23][24]

      • Commonly Used in Biological Research: Polysorbates (e.g., Tween® 20, Tween® 80) and Poloxamers (e.g., Pluronic® F-68).[23]

      • Considerations: Use surfactants at concentrations above their CMC but below levels that could cause cellular toxicity.

    • Caution: Ensure the adjusted pH is compatible with your biological system (e.g., cells, enzymes).

Q2: What is the best way to prepare PF-04447943 for in vivo studies in rodents?

A2: Formulations for in vivo studies require careful consideration of both solubility and tolerability in the animal model. A common and effective approach is to use a vehicle containing a mixture of co-solvents and/or cyclodextrins.

Recommended In Vivo Formulation Workflow:

start In vivo formulation goal step1 Select appropriate vehicle components (co-solvents, cyclodextrins) start->step1 step2 Prepare vehicle step1->step2 step3 Dissolve PF-04447943 in vehicle with sonication/warming step2->step3 step4 Ensure clarity and stability of the final formulation step3->step4 end Ready for administration step4->end GC Guanylate Cyclase (GC) cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PDE9A PDE9A cGMP->PDE9A Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates inactive 5'-GMP (inactive) PDE9A->inactive CREB CREB Phosphorylation PKG->CREB Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity PF04447943 PF-04447943 PF04447943->PDE9A Inhibits

Sources

Optimization

Technical Support Center: Refining Purification Protocols for Novel Small Molecules

This guide provides a comprehensive framework for developing and refining purification protocols for novel small molecule compounds, with a focus on troubleshooting common challenges. While this document is designed to b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing and refining purification protocols for novel small molecule compounds, with a focus on troubleshooting common challenges. While this document is designed to be broadly applicable, we will use the hypothetical compound with CAS number 896683-84-4 as a case study to illustrate the principles and methodologies described.

Introduction: The Critical Role of Purity in Drug Development

In the realm of drug development, the purity of a compound is paramount. Impurities can significantly impact biological activity, toxicity, and pharmacokinetic profiles, leading to misleading experimental results and potential safety concerns. Therefore, a robust and well-defined purification protocol is not merely a procedural step but a cornerstone of scientific integrity and successful drug discovery.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter during the purification of newly synthesized small molecules.

Section 1: Initial Characterization and Strategy Selection

Before embarking on purification, a preliminary characterization of the crude product is essential. This initial analysis will inform the selection of the most appropriate purification strategy.

FAQ: What initial analytical techniques should I use to assess my crude product?

A combination of analytical techniques is recommended to obtain a comprehensive profile of your crude sample.

Analytical TechniqueInformation GainedTypical Observations
Thin Layer Chromatography (TLC) Number of components, polarity of the target compound and impurities.Multiple spots indicating a mixture of compounds. The relative Rf values provide an initial indication of polarity.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity (% area), retention times of components.A major peak corresponding to the desired product and several smaller peaks representing impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation of the target compound and identification of potential byproducts.A mass peak corresponding to the expected molecular weight of 896683-84-4, along with other mass peaks from impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the desired product and identification of major impurities.Characteristic peaks of the target compound, along with unidentifiable peaks from impurities.
Workflow for Initial Purification Strategy

The initial analytical data will guide you in choosing the primary purification method.

Purification_Strategy Crude_Product Crude Product (896683-84-4) Initial_Analysis Initial Analysis (TLC, HPLC, LC-MS, NMR) Crude_Product->Initial_Analysis Decision Purity > 95%? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Column Chromatography Decision->Chromatography No Final_Product Purified Product (>99% Purity) Recrystallization->Final_Product Chromatography->Final_Product

Caption: Initial decision tree for purification strategy based on crude product purity.

Section 2: Recrystallization - The First Line of Defense for Crystalline Solids

Recrystallization is a powerful and often preferred method for purifying solid organic compounds due to its simplicity and scalability.[1][2]

FAQ: How do I select the right solvent for recrystallization?

The ideal recrystallization solvent should exhibit the following properties:

  • High solubility at elevated temperatures and low solubility at room temperature. This differential solubility is the basis of recrystallization.[3][4]

  • The solvent's boiling point should be lower than the melting point of the compound.

  • The solvent should not react with the compound.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

Solvent Screening Protocol:

  • Place a small amount of the crude compound (10-20 mg) in a test tube.

  • Add a few drops of the test solvent and observe solubility at room temperature. The compound should be sparingly soluble or insoluble.

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely.[2]

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.[5]

  • Cool the solution in an ice bath to maximize crystal formation.[4]

Troubleshooting Recrystallization
IssuePossible CauseRecommended Solution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Use a lower boiling point solvent or a solvent mixture. Add more solvent to the hot solution.
No crystal formation The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase concentration. Try a different solvent or a mixed-solvent system.[5]
Low recovery The compound is too soluble in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for washing the crystals.[5]
Colored impurities in crystals The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]

Section 3: Column Chromatography for Complex Mixtures

When recrystallization is not effective, or the crude product is an oil, column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase.

FAQ: How do I choose the right stationary and mobile phase for my compound?

The choice of stationary and mobile phase depends on the polarity of your target compound and the impurities you need to separate.

  • Stationary Phase: For most small organic molecules like potential kinase inhibitors, normal-phase silica gel is the standard choice.[6] For very polar compounds, reversed-phase silica (e.g., C18) may be more suitable.

  • Mobile Phase (Eluent): The eluent is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system is determined by TLC analysis. The ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.

Step-by-Step Guide to Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that provides good separation between your target compound and impurities, with an Rf of ~0.3 for the target.

  • Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the non-polar component of your eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (that is then evaporated onto a small amount of silica gel - "dry loading"). Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the predetermined solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

Chromatography_Troubleshooting cluster_0 Poor Separation cluster_1 Compound Stuck on Column cluster_2 Irregular Elution Poor_Separation Poor Separation Improper_Solvent Improper Solvent System Poor_Separation->Improper_Solvent Column_Overload Column Overloading Poor_Separation->Column_Overload Cracked_Column Cracked Column Bed Poor_Separation->Cracked_Column Compound_Stuck Compound Stuck on Column Solvent_Too_Weak Solvent System Too Weak Compound_Stuck->Solvent_Too_Weak Compound_Degradation Compound Degradation on Silica Compound_Stuck->Compound_Degradation Irregular_Elution Irregular Elution Poor_Packing Poor Column Packing Irregular_Elution->Poor_Packing Insoluble_Sample Sample Insoluble in Eluent Irregular_Elution->Insoluble_Sample

Caption: Common issues and their potential causes in column chromatography.

Section 4: Advanced Purification and Final Purity Assessment

For drug development applications, achieving very high purity (>99.5%) is often necessary. This may require additional purification steps.

FAQ: My compound is still not pure enough after column chromatography. What are my options?
  • Preparative HPLC (Prep-HPLC): This is a high-resolution chromatographic technique that can separate even closely related impurities.[3] It is often used as a final polishing step.

  • Re-crystallization: If the compound is a solid, a second recrystallization from a different solvent system can be effective.

  • Affinity Chromatography: If the compound is a kinase inhibitor designed to bind to a specific protein, affinity chromatography can be a highly selective purification method.[7][8]

Final Purity Analysis

Once the purification protocol is complete, a final, comprehensive analysis is required to confirm the purity and identity of the compound.

Analytical TechniquePurposeAcceptance Criteria (Typical for Drug Discovery)
HPLC-UV/MS Quantitative purity assessment and molecular weight confirmation.>99.5% by area at a relevant UV wavelength. Correct molecular ion observed.
¹H and ¹³C NMR Structural confirmation and detection of residual solvents or impurities.Spectra consistent with the proposed structure. No significant unassigned peaks.
Elemental Analysis (CHN) Confirmation of elemental composition.Within ±0.4% of the theoretical values.

References

  • UCT Science.
  • ResearchGate.
  • University of Colorado Boulder.
  • University of Toronto.
  • University of California, Irvine.
  • Godl, K., Wissing, J., Imhof, D., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439.
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Sigma-Aldrich. Bioactive Small Molecule Inhibitors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFVb3wCe8phPqewGEE7HmnHZfEyxduL5QtPcx_L6QqfdVnrBsQAGwEGQT8OZHqm6OhvrAs5gcYrKlBFeQtwWNhqUXt0Zz0as-_KpBt9keFYwr5ASxzZNww0dkWmn0ccr3qCKYyiFrdOvIoEpX_t3a2R0krhYGi2m9-gYL7KK8ofJTyyVLzW8s-f4DrFaNBtTDi4UkpWALrK8DBt7iX4t5sawIuJ3u5EBZZ4KnjKjw9kqS9fA==](

Sources

Troubleshooting

Technical Support Center: Method Validation for BC-1471 (CAS 896683-84-4)

The following Technical Support Guide is designed for researchers and analytical scientists validating methods for BC-1471 (CAS 896683-84-4) . [1][2] Status: Operational | Tier: Level 3 (Senior Application Scientist) Sub...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists validating methods for BC-1471 (CAS 896683-84-4) .

[1][2]

Status: Operational | Tier: Level 3 (Senior Application Scientist) Subject: Analytical Standard Validation (HPLC/LC-MS) for STAMBP Inhibitor BC-1471[1]

Substance Identity & Chemical Context

Before initiating validation, confirm the physicochemical profile of your standard.[1] CAS 896683-84-4 refers to BC-1471 , a specific inhibitor of the deubiquitinase STAMBP (STAM-binding protein).[1][2][3][4][5]

  • Chemical Name: Acetamide, 2-[[3,4-dihydro-6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-[(tetrahydro-2-furanyl)methyl]-[1][6]

  • Molecular Formula: C₂₇H₃₂N₄O₄S

  • Molecular Weight: 508.63 g/mol [1][5][7]

  • Stereochemistry: This CAS number typically refers to the racemate (due to the tetrahydrofuran-2-yl moiety).[1][2]

  • Solubility Profile: High hydrophobicity.[1] Soluble in DMSO (>20 mg/mL) and Ethanol; practically insoluble in water.[1]

Troubleshooting Tickets (FAQs)

Direct solutions to the most common failure modes reported by our users.

Ticket #01: "My standard precipitates upon injection or shows poor recovery."

Diagnosis: Solubility Mismatch (The "Solvent Shock" Effect).[1] BC-1471 contains a hydrophobic quinazoline core.[1] Injecting a pure DMSO stock into a high-aqueous mobile phase (e.g., 90% Water) causes immediate precipitation inside the needle or at the column head.[1]

Corrective Action:

  • Diluent Optimization: Do not use 100% aqueous diluents. Prepare working standards in a mixture that matches your initial mobile phase gradient (e.g., 50:50 Acetonitrile:Water).[1]

  • Needle Wash: Ensure your autosampler needle wash is at least 70% organic (MeOH or ACN) to prevent carryover of the hydrophobic residue.[1]

  • Linearity Check: If response drops non-linearly at high concentrations, you have exceeded the solubility limit in the mobile phase.[1]

Ticket #02: "I see significant peak tailing (Tailing Factor > 1.8)."

Diagnosis: Secondary Silanol Interactions.[1] The morpholine moiety (pKa ~8.[1]3) is basic.[1][7] At standard HPLC pH (3–4), it is protonated (


).[1] These cations interact strongly with residual silanols (

) on the silica backbone of your column, causing "shark-fin" peaks.[1]

Corrective Action:

  • Buffer Selection: Use a buffer with high ionic strength (20–50 mM Phosphate or Ammonium Formate) to suppress the electric double layer.[1]

  • Add a Competitor: Add 0.1% Triethylamine (TEA) to the mobile phase (if detection method permits) to block silanol sites.[1]

  • Column Choice: Switch to a "high-purity" end-capped column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Zorbax Eclipse Plus) designed for basic compounds at high pH.[1]

Ticket #03: "The retention time shifts between runs."

Diagnosis: pH Sensitivity or Temperature Fluctuations.[1] The thioether linkage and the quinazoline ring make the molecule sensitive to small pH changes near its pKa.[1]

Corrective Action:

  • Thermostat Control: Lock column oven at 30°C or 40°C. Do not run at ambient temperature.

  • Buffer Precision: Measure mobile phase pH after mixing aqueous salts, but before adding organic solvents (unless using a specific "pH in organic" protocol).

Standard Validation Protocol (RP-HPLC)

This protocol is designed to meet ICH Q2(R2) requirements for Assay and Purity.[1]

A. Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (4.6 × 150 mm, 3.5 or 5 µm)Essential to minimize silanol interactions with the morpholine group.[1]
Mobile Phase A 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 4.[1]0)Maintains pH control; volatile for LC-MS compatibility.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than MeOH for this hydrophobic scaffold.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV at 254 nm (primary) and 280 nmQuinazoline absorbance maxima.[1]
Column Temp 35°CImproves mass transfer and peak symmetry.[1]
Injection Vol 5–10 µLLow volume prevents solvent effects from DMSO stocks.[1]
B. Gradient Program (Suggested)
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection / Hold
15.01090Gradient Elution
20.01090Wash (Remove hydrophobic impurities)
20.19010Re-equilibration
25.09010End
C. System Suitability Criteria (Self-Validating System)

Run these checks before analyzing samples. If these fail, data is invalid.

  • USP Tailing Factor: NMT 1.5 (Strict control due to basicity).

  • Theoretical Plates (N): > 5,000.[1]

  • Injection Precision (%RSD): < 1.0% for n=5 injections of standard.

  • Resolution (Rs): > 2.0 between BC-1471 and any synthesis impurity (e.g., unreacted quinazoline core).

Visualization & Logic Flows[1][2]

Figure 1: ICH Q2(R2) Validation Workflow

A logical map ensuring all regulatory requirements are met for BC-1471.

ValidationWorkflow cluster_0 Stage 1: Performance cluster_1 Stage 2: Reliability cluster_2 Stage 3: Stability Start Method Validation Start Spec Specificity (Blank/Placebo Interference) Start->Spec Lin Linearity (5 Conc. Levels) Spec->Lin Range Range (80% - 120%) Lin->Range Acc Accuracy (Spike Recovery) Range->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (pH, Flow, Temp) Prec->Robust SolStab Solution Stability (24h / 48h) Robust->SolStab End Validated Method SolStab->End Validation Report

Caption: Step-by-step execution flow for validating BC-1471 analytical methods according to ICH Q2(R2) guidelines.

Figure 2: Troubleshooting Decision Tree

Diagnostic logic for resolving peak shape and recovery issues.

Troubleshooting Problem Start: Observed Anomaly Split Split Peak / Shoulder Problem->Split Tailing Tailing > 1.5 Problem->Tailing LowArea Low Recovery / Area Problem->LowArea Solvent Diluent too strong? (e.g. 100% DMSO) Split->Solvent Filter Filter Failure? (Particulates) Split->Filter Silanol Silanol Interaction (Morpholine basicity) Tailing->Silanol Likely Void Column Void/Collapse Tailing->Void Adsorb Adsorption to Container LowArea->Adsorb Precip Precipitation in Mobile Phase LowArea->Precip Fix1 Match Diluent to MP Solvent->Fix1 Fix2 Add TEA or use High pH resistant Column Silanol->Fix2 Fix3 Use Glass Vials (Avoid PP) Adsorb->Fix3

Caption: Diagnostic logic tree for isolating failure modes related to BC-1471 chromatography.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link

  • PubChem. (n.d.).[1] Compound Summary for BC-1471 (CAS 896683-84-4).[1][2][3][4][7][8] National Library of Medicine.[1] Link[1]

  • SelleckChem. (2024).[1] BC-1471 Chemical Properties and Stability.[1]Link[1]

  • TargetMol. (2024). BC-1471: STAMBP Inhibitor Technical Data.[1][2][3][5]Link[1]

  • ResearchGate. (2019).[1] Structural and functional characterization of ubiquitin variant inhibitors (Context: BC-1471 racemate identification).Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: BC-1471 (CAS 896683-84-4) Enantiomers

Executive Summary Compound: BC-1471 (CAS 896683-84-4) Target: STAM-binding protein (STAMBP), a JAMM-family deubiquitinase (DUB).[1][2] Therapeutic Context: Inflammasome regulation (NALP7/NLRP7), potential anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: BC-1471 (CAS 896683-84-4) Target: STAM-binding protein (STAMBP), a JAMM-family deubiquitinase (DUB).[1][2] Therapeutic Context: Inflammasome regulation (NALP7/NLRP7), potential anti-inflammatory and oncological applications. Stereochemical Status: CAS 896683-84-4 refers to the racemic mixture . The molecule possesses a chiral center at the C2 position of the tetrahydrofuran moiety.

Critical Insight: While BC-1471 is widely cited as a STAMBP inhibitor, recent independent validations have contested its direct biochemical potency, suggesting potential off-target mechanisms or the need for stereochemical resolution. This guide analyzes the efficacy of the racemate versus its structural analogs and outlines the protocol for resolving its enantiomers to determine the eutomer (active isomer).

Chemical Identity & Stereochemistry

BC-1471 is a quinazolinone derivative identified via in silico screening. Its chirality stems from the tetrahydrofuran-2-yl group attached to the amide nitrogen.

FeatureRacemate (CAS 896683-84-4)Furan Analog (CAS 896683-78-6)
Structure Contains chiral tetrahydrofuran ringContains achiral furan ring
Stereochemistry Mixture of (R)- and (S)- enantiomersAchiral (Planar aromatic ring)
Key Difference 3D spatial arrangement of the ether oxygenFlat, aromatic geometry
Role in Research Primary "Hit" compoundStructural/Negative Control
Structural Visualization

The following diagram illustrates the structural relationship and the signaling pathway targeted by BC-1471.

BC1471_Pathway cluster_mechanism Proposed Mechanism of Action BC1471 BC-1471 (Racemate) CAS 896683-84-4 Enantiomers Enantiomers (R)- & (S)-Isomers BC1471->Enantiomers Chiral Resolution STAMBP STAMBP (Deubiquitinase) Enantiomers->STAMBP Inhibition (Proposed) Ub_NALP7 Ubiquitinated NALP7 (Inactive) STAMBP->Ub_NALP7 Deubiquitination NALP7 NALP7 (Active Inflammasome) Ub_NALP7->NALP7 Stabilization IL1B IL-1β Release (Inflammation) NALP7->IL1B Activation

Caption: Proposed mechanism of BC-1471 inhibiting STAMBP-mediated NALP7 deubiquitination, preventing inflammasome activation.[1][2][3]

Efficacy Analysis: Racemate vs. Analogs

Current literature primarily utilizes the racemate. Direct head-to-head data for separated (R) and (S) enantiomers is limited in the public domain, necessitating a comparison with the achiral furan analog to understand the importance of the tetrahydrofuran moiety's 3D geometry.

Table 1: Comparative Efficacy Data
Compound VariantIC50 (STAMBP)Cellular Activity (THP-1 Cells)Mechanistic Notes
BC-1471 (Racemate) ~0.33 µM*Reduces NALP7 levels; Inhibits IL-1βIn silico hit; efficacy disputed in some assays.[1]
Furan Analog > 10 µM (Est.)Negligible / LowPlanar ring lacks the specific 3D contacts of the tetrahydrofuran.
(R)-Enantiomer UnknownHypothesized EutomerLikely responsible for majority of binding affinity.
(S)-Enantiomer UnknownHypothesized DistomerLikely inactive or reduced potency.

Scientific Controversy Note: While Bednash et al. (2017) reported an IC50 of ~330 nM, subsequent studies (e.g., J. Biol. Chem. 2021) using orthogonal biophysical methods (SPR, NMR) failed to observe direct binding or inhibition at concentrations up to 100 µM. This discrepancy strongly suggests that:

  • The activity might be highly specific to one enantiomer (diluted in the racemate).

  • BC-1471 may act via a covalent or allosteric mechanism not captured in standard catalytic assays.

  • The compound may be a "prodrug" or act on a complex (STAMBP-NALP7) rather than the isolated enzyme.

Experimental Protocols

To resolve the efficacy controversy, researchers should isolate the enantiomers. The following protocols are designed to validate the specific activity of the 896683-84-4 isomers.

Protocol A: Chiral Separation (Resolution)

Objective: Isolate (R)- and (S)-BC-1471 from the racemate.

  • Instrument: Preparative Chiral HPLC (e.g., Agilent 1260 Infinity II).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives), 5 µm, 20 x 250 mm.

  • Mobile Phase: Isocratic elution with Hexane : Isopropanol (80:20 v/v) or Hexane : Ethanol (85:15 v/v).

    • Note: The tetrahydrofuran moiety is moderately polar; alcohol modifiers are essential.

  • Detection: UV at 254 nm (targeting the quinazolinone core).

  • Collection: Collect fractions corresponding to Peak 1 and Peak 2. Evaporate solvent under reduced pressure.

  • Validation: Re-inject fractions to ensure >98% enantiomeric excess (ee). Determine absolute configuration via X-ray crystallography or circular dichroism (CD).

Protocol B: STAMBP Deubiquitinase Assay

Objective: Quantify the IC50 of the resolved enantiomers.

  • Reagents: Recombinant human STAMBP (residues 217–425), K63-linked di-ubiquitin (substrate).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% BSA.

  • Procedure:

    • Incubate STAMBP (25 nM) with varying concentrations (0.01 – 100 µM) of (R)-BC-1471, (S)-BC-1471, or Racemate for 30 min at 25°C.

    • Add K63-di-Ub (250 nM) to initiate the reaction.

    • Incubate for 60 min at 37°C.

    • Quench with SDS-PAGE loading buffer.

  • Readout: Western blot or fluorescence polarization (if using fluorophore-tagged Ub). Measure the cleavage of di-Ub to mono-Ub.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Conclusion & Recommendation

Recommendation:

  • For Screening: Use the racemate (896683-84-4) alongside the furan analog (896683-78-6) as a negative control to validate stereospecificity.

  • For Lead Optimization: Prioritize the chiral separation of 896683-84-4. Testing the pure enantiomers is the only definitive way to validate the target engagement and potentially improve the IC50 from the micromolar to the nanomolar range.

References

  • Bednash, J. S., et al. (2017). "Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity." Nature Communications, 8, 15203. Link

  • Wang, Y., et al. (2021). "Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1." Journal of Biological Chemistry, 297(4). Link

  • Murtaza, A., et al. (2020). "Discovery of STAMBP as a novel therapeutic target for the treatment of inflammasome-mediated disorders." Journal of Immunology, 204 (1 Supplement). Link

Sources

Comparative

BC-1471 (Racemate) vs. Validated DUB Inhibitors: A Critical Selection Guide for STAMBP &amp; Inflammasome Research

Topic: 896683-84-4 (BC-1471 Racemate) vs. Validated DUB Inhibitors Content Type: Publish Comparison Guide Executive Summary BC-1471 (CAS 896683-84-4) is widely marketed as a cell-permeable, small-molecule inhibitor of ST...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 896683-84-4 (BC-1471 Racemate) vs. Validated DUB Inhibitors Content Type: Publish Comparison Guide

Executive Summary

BC-1471 (CAS 896683-84-4) is widely marketed as a cell-permeable, small-molecule inhibitor of STAMBP (STAM-binding protein, also known as AMSH-LP), a deubiquitinase (DUB) critical for regulating NALP7 (NLRP7) inflammasome activity.[1]

However, recent structural and functional characterizations have raised significant questions regarding the efficacy of the commercially available racemate form. While BC-1471 remains a primary tool for chemical biology, data suggests it may display inconsistent inhibitory profiles compared to pan-DUB inhibitors like PR-619 or highly specific Ubiquitin Variants (UbVs) .

This guide objectively compares BC-1471 (Racemate) against these alternatives, providing a self-validating experimental framework to ensure your data on STAMBP-mediated inflammasome regulation is robust.

Technical Profile: BC-1471 (Racemate)
  • CAS Number: 896683-84-4[1][2][3][4][5][6][7][8][9][10]

  • Chemical Name: Acetamide, 2-[[3,4-dihydro-6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-[(tetrahydro-2-furanyl)methyl]-

  • Stereochemistry: The CAS 896683-84-4 refers to the racemic mixture containing both (R) and (S) enantiomers at the tetrahydrofuran ring.

  • Target Mechanism: Intended to block the metalloprotease activity of STAMBP, preventing the deubiquitination of NALP7 and thereby inhibiting IL-1

    
     release.
    
The Stereochemistry Challenge

The biological activity of chiral small molecules often resides in a single enantiomer. Commercial BC-1471 is typically supplied as a racemate. Recent structural studies (see Reference 1) indicate that the racemate may fail to inhibit STAMBP in specific in vitro di-ubiquitin cleavage assays, contrasting with earlier cell-based reports. This discrepancy necessitates the use of rigorous controls.

Comparative Analysis: BC-1471 vs. Alternatives

The following table contrasts BC-1471 with PR-619 (a validated, broad-spectrum DUB inhibitor) and Ubiquitin Variants (UbVs) (highly specific biological inhibitors).

FeatureBC-1471 (Racemate) PR-619 Ubiquitin Variants (UbVs)
Class Small Molecule (Quinazolinone derivative)Small Molecule (Thiocyanate)Biological (Engineered Protein)
Primary Target STAMBP (AMSH-LP)Pan-DUB (USP, UCH, OTU, JAMM)Specific DUBs (Engineered for STAMBP)
Selectivity Moderate (claimed); Controversial in purified systemsLow (Broad Spectrum)Extremely High
Cell Permeability YesYesNo (Requires electroporation/transfection)
IC50 / Potency ~10 µM (Cell-based IL-1

inhibition)
5–20 µM (Enzyme inhibition)Nanomolar (

< 50 nM)
Primary Utility Phenotypic screening of NALP7 inflammasomePositive control for general DUB inhibitionStructural validation; "Gold Standard" mechanism check
Risk Factor High: Racemate may lack potency; off-target effects possible.Medium: High cytotoxicity due to broad inhibition.Low: High specificity, but difficult to deliver into cells.
Mechanistic Visualization

Understanding where these inhibitors act is crucial for experimental design. STAMBP functions as a "brake" or regulator on the NALP7 inflammasome by removing K63-linked ubiquitin chains.

STAMBP_Pathway NALP7_Ub NALP7-Ub (K63-linked) (Inactive/Regulated) NALP7_Active NALP7 (Deubiquitinated) (Active Inflammasome) NALP7_Ub->NALP7_Active Deubiquitination STAMBP STAMBP (DUB) STAMBP->NALP7_Ub Catalyzes IL1B IL-1β Release (Inflammation) NALP7_Active->IL1B Activates BC1471 BC-1471 (Racemate) (Inhibitor?) BC1471->STAMBP Inhibits (Variable) UbV UbV Inhibitors (Specific Block) UbV->STAMBP Inhibits (Potent)

Figure 1: The STAMBP-mediated regulation of NALP7. Inhibition of STAMBP should theoretically prevent NALP7 activation/recycling, though the precise outcome depends on the ubiquitin linkage context.

Self-Validating Experimental Protocol

Given the controversy surrounding the direct enzymatic inhibition of BC-1471 (Racemate), you must validate its activity in your specific model system. Do not rely solely on phenotypic outputs (like IL-1


 ELISA) as these can be influenced by off-target toxicity.
Protocol: Ubiquitin-AMC Deubiquitinase Activity Assay

This assay tests if BC-1471 is physically inhibiting DUB activity in your lysate or purified system.

Materials:

  • Substrate: Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).

  • Enzyme: Recombinant STAMBP (residues 258–424) or Cell Lysate.

  • Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.

  • Controls: DMSO (Vehicle), PR-619 (Positive Control).

Step-by-Step Workflow:

  • Preparation: Dilute BC-1471 (Racemate) in DMSO to generate a concentration range (1 µM – 100 µM).

  • Pre-incubation: Incubate 10 nM recombinant STAMBP with BC-1471 for 30 minutes at room temperature.

    • Critical Check: Include a "No Enzyme" blank to measure background fluorescence.

  • Reaction Start: Add Ub-AMC substrate (Final concentration: 500 nM) to the mixture.

  • Measurement: Monitor fluorescence immediately (Ex: 380 nm, Em: 460 nm) in kinetic mode for 60 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) of the reaction.
    

Interpretation Logic:

  • Scenario A: BC-1471 shows < 20% inhibition at 100 µM, while PR-619 shows > 90% inhibition.

  • Scenario B: BC-1471 shows dose-dependent inhibition.

Strategic Recommendation

For drug development professionals and researchers investigating the NALP7 inflammasome :

  • Do not rely exclusively on BC-1471 (Racemate). The stereochemical impurity and reported lack of activity in purified systems make it a "dirty" tool.

  • Use a Triangulation Strategy:

    • Use BC-1471 for phenotypic consistency with historical literature.

    • Use PR-619 to confirm that DUB inhibition generally produces the observed phenotype.

    • Crucial Step: If possible, validate key findings using siRNA/shRNA knockdown of STAMBP . Genetic ablation is the ultimate control to rule out small-molecule off-target effects.

References
  • Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1.

    • Source: Journal of Biological Chemistry (via PMC)
    • Context: This paper explicitly notes that commercial BC-1471 (racemate) did not inhibit STAMBP di-ubiquitin cleavage in their assays, proposing UbVs as superior tools.
    • Link:[Link]

  • A small-molecule inhibitor of the deubiquitinating enzyme USP14 inhibits proteasome function. (Contextual reference for DUB inhibitor screening methodologies)

    • Source: N
    • Link:[Link]

  • NALP7 Inflammasome Regulation. (Original context for BC-1471 utility)

    • Source: PubMed / MedChemExpress D
    • Link:[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Gefitinib and its Analogs as EGFR Inhibitors

In the landscape of targeted cancer therapy, the epidermal growth factor receptor (EGFR) has emerged as a pivotal target, particularly in non-small cell lung cancer (NSCLC). Gefitinib, a first-generation EGFR tyrosine ki...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the epidermal growth factor receptor (EGFR) has emerged as a pivotal target, particularly in non-small cell lung cancer (NSCLC). Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has paved the way for a new era of precision medicine. Its clinical efficacy, however, is often challenged by the development of resistance, primarily through mutations in the EGFR kinase domain. This has spurred extensive research into the structure-activity relationships (SAR) of Gefitinib and its analogs, with the goal of developing more potent and selective inhibitors that can overcome these resistance mechanisms.

This guide provides an in-depth comparison of Gefitinib and its structurally similar molecules, exploring how subtle modifications to the chemical scaffold can profoundly impact their biological activity. We will delve into the experimental data that underpins our understanding of EGFR inhibition and provide detailed protocols for the key assays used in the discovery and characterization of these compounds.

The EGFR Signaling Pathway and the Mechanism of Action of Gefitinib

The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.[1][2] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cellular responses.[1][2][3]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding P1 P EGFR->P1 Dimerization & Autophosphorylation P2 P EGFR->P2 P3 P EGFR->P3 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibition

Caption: The EGFR signaling pathway and the point of inhibition by Gefitinib.

Gefitinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.[3] This is particularly effective in tumors harboring activating mutations in the EGFR gene, which render the cancer cells dependent on this pathway for their growth and survival.[3]

Comparative Analysis of Gefitinib and its Analogs

The 4-anilinoquinazoline scaffold of Gefitinib serves as a versatile template for medicinal chemists. Modifications at three key positions have been extensively explored to enhance its inhibitory activity and overcome resistance: the C6 and C7 positions of the quinazoline ring, and the 4-anilino moiety.

Modifications at the Quinazoline Core (C6 and C7 Positions)

The substituents at the C6 and C7 positions of the quinazoline ring play a crucial role in modulating the potency and selectivity of the inhibitors. The methoxy group at C7 and the morpholinoethoxy side chain at C6 of Gefitinib are key for its activity.

CompoundR1 (C6-position)R2 (C7-position)EGFR (WT) IC50 (nM)A549 (WT) IC50 (µM)H1975 (L858R/T790M) IC50 (µM)Reference
Gefitinib 4-morpholinoethoxyMethoxy3.2221.179.08[4]
Analog 1 Methoxy4-morpholinoethoxy---[5]
Analog 2 5-substituted furan-2-ylMethoxy-7.353.01[4]
Analog 3 6-arylureidoMethoxy17.322.25-[6]

Data presented is a synthesis from multiple sources to illustrate SAR trends and may not be from a single head-to-head study.

Replacing the morpholinoethoxy group at C6 with other substituents has been a common strategy. For instance, the introduction of a 5-substituted furan-2-yl moiety at the C-6 position has been shown to enhance antiproliferative activity against both wild-type and mutant EGFR cell lines.[4] Similarly, the incorporation of an arylureido group at C6 has yielded compounds with potent antitumor activity.[6] The position of the solubilizing group is also critical; analogs with the secondary amino-substituted propoxy side chain at position 7 are reportedly more potent than those with the same substitution at position 6.[5]

Modifications at the 4-Anilino Moiety

The 3-chloro-4-fluoroaniline group of Gefitinib is another key pharmacophore that can be modified to improve activity. The halogen substituents are crucial for binding to the enzyme's active site.

Compound4-Anilino SubstitutionEGFR (WT) IC50 (nM)A549 (WT) IC50 (µM)H1975 (L858R/T790M) IC50 (µM)Reference
Gefitinib 3-chloro-4-fluoro3.2221.179.08[4]
Analog 4 3-ethynyl---[7]
Analog 5 3-nitro-1,2,4-triazole containing anilinePotentEnhanced under hypoxia-[5]
Analog 6 Benzyl-bearing aniline0.4-0.1[7][8]

Data presented is a synthesis from multiple sources to illustrate SAR trends and may not be from a single head-to-head study.

Introducing different substituents on the aniline ring can significantly impact the inhibitory profile. For example, the incorporation of a benzylidene hydrazine carboxamide moiety has led to the discovery of compounds with potent activity against both wild-type and the resistant T790M mutant EGFR.[7][8] Furthermore, the introduction of a 3-nitro-1,2,4-triazole group has been explored to develop hypoxia-selective inhibitors, which could offer a therapeutic advantage in the tumor microenvironment.[5]

Experimental Methodologies

The robust evaluation of EGFR inhibitors relies on a standardized set of biochemical and cell-based assays. The following protocols provide a general framework for these key experiments.

EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant EGFR Kinase - ATP - Peptide Substrate - Test Compound Dilutions Incubation Incubate Kinase and Inhibitor Reagents->Incubation Initiation Initiate Reaction with ATP/Substrate Incubation->Initiation Quenching Stop Reaction Initiation->Quenching Detection Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Quenching->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: General workflow for an in vitro EGFR kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a reaction buffer containing recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.

  • Enzyme and Inhibitor Pre-incubation: Add the diluted test compounds and the EGFR kinase solution to a 384-well plate. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP and peptide substrate solution to each well.

  • Reaction Incubation: Incubate the plate at room temperature for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction by adding a detection reagent (e.g., ADP-Glo™ reagent). This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Cell Proliferation Assay (Cell-Based Assay)

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on EGFR signaling.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 for wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a prolonged period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well. These reagents measure metabolic activity, which is an indicator of cell viability.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of 4-anilinoquinazoline-based EGFR inhibitors is a well-established field that continues to yield novel therapeutic candidates. The key takeaways from this comparative guide are:

  • The Quinazoline Core is Key: The 4-anilinoquinazoline scaffold is a privileged structure for EGFR inhibition.

  • Targeted Modifications are Crucial: Small changes to the C6, C7, and 4-anilino positions can lead to significant improvements in potency, selectivity, and the ability to overcome resistance.

  • Overcoming Resistance is the Goal: A major focus of current research is the development of inhibitors that are active against the T790M "gatekeeper" mutation and other emerging resistance mechanisms.

The future of EGFR inhibitor research will likely involve the use of advanced computational modeling to guide the design of next-generation inhibitors. Furthermore, the exploration of novel scaffolds and the development of covalent and allosteric inhibitors will be critical in the ongoing battle against EGFR-driven cancers.

References

  • Design and synthesis of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. PubMed. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports. [Link]

  • Identification of the Gefitinib binding pocket in EGFR kinase domain. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. PubMed. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

  • Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity. Proceedings of the National Academy of Sciences. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach. Nature. [Link]

  • IC 50 values of compounds 6a-6j a and Gefitinib against eight tumor cell lines (µg/mL). ResearchGate. [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. [Link]

  • The EGFR signaling pathway. Upon binding of a ligand, the EGFR... ResearchGate. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules. [Link]

  • Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) (8ab3e449-df0f-11ea-99da-0ac135e8bacf). NDEx. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. [Link]

  • Distinctive activation patterns in constitutively active and gefitinib-sensitive EGFR mutants. Nature. [Link]

  • Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. British Journal of Cancer. [Link]

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Comparative

The Significance of Chirality in Nav1.7 Inhibitor Design: A Comparative Guide Featuring the Achiral Compound PF-05089771

For researchers, scientists, and drug development professionals dedicated to the pursuit of novel analgesics, the voltage-gated sodium channel Nav1.7 stands out as a genetically validated and highly promising therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the pursuit of novel analgesics, the voltage-gated sodium channel Nav1.7 stands out as a genetically validated and highly promising therapeutic target. The development of potent and selective Nav1.7 inhibitors is a key strategy in the quest for non-opioid pain relief. A critical, yet sometimes overlooked, aspect of small molecule drug design is stereochemistry—the three-dimensional arrangement of atoms within a molecule. This guide provides an in-depth evaluation of the role of stereospecificity in the biological effects of Nav1.7 inhibitors, using the clinical candidate PF-05089771 (CAS 896683-84-4) as a central case study.

PF-05089771, an aryl sulfonamide developed by Pfizer, is a potent and selective inhibitor of Nav1.7.[1] It has been the subject of clinical trials for various pain conditions.[2] A crucial and defining characteristic of PF-05089771 is its achiral nature . This means the molecule does not possess stereoisomers, a feature that has significant implications for its synthesis, pharmacology, and clinical development.

This guide will dissect the importance of stereochemistry in the context of Nav1.7 inhibition, contrasting the achiral profile of PF-05089771 with examples of chiral Nav1.7 inhibitors where stereoisomers exhibit markedly different biological activities. We will also provide detailed experimental protocols for assessing stereospecificity, offering a comprehensive resource for researchers in the field.

The Achiral Advantage: A Look at PF-05089771

The chemical structure of PF-05089771, 4-[2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzene-1-sulfonamide, lacks any chiral centers.[3] This means the molecule and its mirror image are superimposable, and it exists as a single chemical entity.

From a drug development perspective, an achiral compound like PF-05089771 offers several potential advantages:

  • Simplified Synthesis: The synthesis of an achiral molecule is typically more straightforward and less costly than that of a chiral compound, as it negates the need for asymmetric synthesis or chiral resolution steps.

  • No Chiral Separation Required: The manufacturing process is streamlined as there is no need to separate enantiomers, which can be a complex and expensive undertaking.

  • Predictable Pharmacology: With only one molecular entity, the pharmacokinetic and pharmacodynamic profiles are inherently simpler. There is no risk of in vivo interconversion of stereoisomers, where a less active or more toxic isomer could be formed.

  • Clearer Structure-Activity Relationship (SAR): The SAR studies are simplified as the observed biological activity can be attributed to a single, well-defined structure.

The Power of Stereospecificity: A Case Study in Chiral Aryl Sulfonamide Nav1.7 Inhibitors

While PF-05089771 is achiral, many other Nav1.7 inhibitors, including those from the same aryl sulfonamide class, are chiral. In such cases, the different stereoisomers can exhibit vastly different biological activities. This phenomenon, known as stereospecificity, arises from the three-dimensional nature of the drug-target interaction.[4][5] The binding pocket of a protein target, such as Nav1.7, is itself chiral and can preferentially interact with one stereoisomer over another, much like a hand fitting into a glove.[4]

A compelling example of stereospecificity within the aryl sulfonamide class of Nav1.7 inhibitors is compound 10o , as reported by Pan et al. (2019).[6] This compound was synthesized as a racemic mixture, meaning it contained equal amounts of both of its enantiomers. When the enantiomers were separated and tested individually, a dramatic difference in their inhibitory potency against Nav1.7 was observed.

StereoisomerNav1.7 IC50 (nmol/L)
Racemic 10oNot Reported
(+)-10o0.78
(-)-10o106.10
Data from Pan et al. (2019)[6]

As the data clearly indicates, the (+)-10o enantiomer is approximately 136 times more potent than the (-)-10o enantiomer. This stark difference underscores the critical importance of evaluating the stereospecificity of chiral drug candidates. The presence of the less active or inactive enantiomer in a racemic mixture can contribute to off-target effects and increase the metabolic burden on the patient without providing any therapeutic benefit.[7]

Experimental Protocols for Evaluating Stereospecificity

For researchers working with potentially chiral Nav1.7 inhibitors, a thorough evaluation of stereospecificity is essential. The following section outlines the key experimental workflows.

Chiral Separation

The first step is to separate the individual stereoisomers from the racemic mixture.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. The selection of the CSP and the mobile phase is often empirical and requires screening of different conditions.

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent such as hexane or heptane, with a polar modifier like isopropanol or ethanol. The ratio of the modifier is critical for achieving optimal separation.

  • Sample Preparation: Dissolve the racemic compound in a suitable solvent at a known concentration.

  • Injection and Elution: Inject the sample onto the chiral column and elute with the optimized mobile phase. The two enantiomers will interact differently with the CSP and will therefore elute at different retention times.

  • Detection and Quantification: Use a UV detector to monitor the elution of the enantiomers. The purity of each separated enantiomer (enantiomeric excess) can be determined from the peak areas in the chromatogram.

Stereospecific Bioassays

Once the individual stereoisomers have been isolated, their biological activity must be assessed independently.

Methodology: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for measuring the activity of ion channels like Nav1.7.

  • Cell Line: Use a stable cell line that expresses the human Nav1.7 channel, such as human embryonic kidney (HEK293) cells.

  • Cell Culture: Culture the cells under standard conditions.

  • Electrophysiological Recording:

    • Prepare whole-cell patch-clamp recordings from single cells.

    • Use a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that activates the channels (e.g., 0 mV).

    • Establish a stable baseline recording of the Nav1.7 current.

  • Compound Application:

    • Prepare stock solutions of each stereoisomer in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions to a range of concentrations in the extracellular recording solution.

    • Apply each concentration of the individual stereoisomers to the cell and record the resulting inhibition of the Nav1.7 current.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each concentration of the stereoisomer.

    • Normalize the current to the baseline current to determine the percentage of inhibition.

    • Plot the concentration-response curve for each stereoisomer and fit the data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Comparative Analysis: PF-05089771 vs. Chiral Alternatives

The decision to pursue an achiral versus a chiral drug candidate is a complex one with trade-offs.

  • PF-05089771 (Achiral): The primary advantage of PF-05089771's achiral nature lies in its manufacturing and development simplicity. However, the lack of stereocenters also means that the opportunities for optimizing the 3D fit within the Nav1.7 binding pocket are more limited compared to a chiral molecule. The potency and selectivity of PF-05089771 are therefore dictated solely by the inherent properties of its flat, two-dimensional structure.

  • Chiral Inhibitors (e.g., (+)-10o): Chiral molecules offer the potential for highly specific interactions with the target protein, which can lead to exceptional potency and selectivity, as demonstrated by (+)-10o.[6] However, this comes at the cost of more complex synthesis and the potential for the "inactive" enantiomer to cause unwanted side effects.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the Nav1.7 signaling pathway and a general workflow for evaluating stereospecificity.

Nav1_7_Signaling_Pathway cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel Action_Potential Action Potential Generation Nav1_7->Action_Potential Na+ Influx PF05089771 PF-05089771 (Achiral Inhibitor) PF05089771->Nav1_7 Blocks Chiral_Inhibitor Chiral Inhibitor (e.g., (+)-10o) Chiral_Inhibitor->Nav1_7 Blocks (Stereospecific) Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization Depolarization->Nav1_7 Opens Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal

Caption: Nav1.7 signaling pathway and points of inhibition.

Stereospecificity_Workflow cluster_synthesis Synthesis & Separation cluster_bioassay Biological Evaluation cluster_analysis Analysis Racemic_Synthesis Synthesize Racemic Mixture Chiral_HPLC Chiral HPLC Separation Racemic_Synthesis->Chiral_HPLC Enantiomer_A Enantiomer A Chiral_HPLC->Enantiomer_A Enantiomer_B Enantiomer B Chiral_HPLC->Enantiomer_B Patch_Clamp_A Patch-Clamp Assay (Enantiomer A) Enantiomer_A->Patch_Clamp_A Patch_Clamp_B Patch-Clamp Assay (Enantiomer B) Enantiomer_B->Patch_Clamp_B IC50_A Determine IC50 for Enantiomer A Patch_Clamp_A->IC50_A IC50_B Determine IC50 for Enantiomer B Patch_Clamp_B->IC50_B Compare_Activity Compare IC50 Values IC50_A->Compare_Activity IC50_B->Compare_Activity

Caption: Experimental workflow for evaluating stereospecificity.

Conclusion

The evaluation of stereospecificity is a cornerstone of modern drug discovery. While the Nav1.7 inhibitor PF-05089771 is an achiral molecule, its study in the context of other chiral aryl sulfonamide Nav1.7 inhibitors provides a valuable lesson in the importance of stereochemistry. The dramatic differences in activity between the stereoisomers of chiral Nav1.7 inhibitors highlight the necessity of chiral separation and independent biological evaluation of each stereoisomer. For researchers in the field, a deep understanding of these principles is paramount to the successful design and development of the next generation of safe and effective analgesics. The choice between an achiral and a chiral drug candidate will always depend on a careful balance of synthetic feasibility, manufacturing costs, and the potential for enhanced potency and selectivity through stereospecific interactions.

References

  • PF-05089771 - Inxight Drugs. Available from: [Link]

  • Alexandrou, A. J., et al. (2016). Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS ONE, 11(4), e0152405.
  • Pan, Y., et al. (2019). Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. Acta Pharmacologica Sinica, 40(11), 1417–1427.
  • What is the application of stereochemistry in drug design? - Patsnap Synapse. (2025). Available from: [Link]

  • Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(3), 277–282.
  • McKerrall, E., & Sutherlin, D. (2018). Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. eLife, 7, e36271.
  • Wu, R., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 118069.
  • Chaudhari, D. M., et al. (2025). Synthesis and Characterization of Key Stereoisomers Related to Eluxadoline. Asian Journal of Chemistry, 37(12), 3098-3102.
  • Wu, R., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 118069.
  • Importance of Stereochemistry in Drug Design.pptx - Slideshare. (2021). Available from: [Link]

  • Kurczab, R., et al. (2024).
  • PF-05089771 - Wikipedia. Available from: [Link]

  • Smith, S. W. (2009). Stereochemistry in Drug Action. Mayo Clinic Proceedings, 84(7), 627-632.
  • Kumar, P., & Kumar, R. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. Current Drug Discovery Technologies, 16(2), 134-139.
  • Swain, N. A., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry, 60(16), 7029–7042.
  • Swain, N. A., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7. Journal of Medicinal Chemistry, 60(16), 7029–7042.
  • Oguri, H., et al. (2017). Stereo-controlled synthesis of functionalized tetrahydropyridines based on the cyanomethylation of 1,6-dihydropyridines and generation of anti-hepatitis C virus agents. Bioorganic & Medicinal Chemistry, 25(11), 2967-2975.
  • Johnson, M. S., et al. (2016). Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels. Clinical Pharmacokinetics, 55(12), 1563–1574.

Sources

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